3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Description
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-7-10-16(13-23)17(12-18(24)25)22-19(26)28-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNBSZMKVBSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646959 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-13-3 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(phenylmethoxy)carbonyl]amino]-3-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Strategic Approach to the Synthesis of 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic Acid: A Novel Quaternary α-Amino Acid Analogue
An In-depth Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This guide presents a detailed, robust synthetic pathway to a complex chiral building block, 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic acid. The synthesis of this target molecule is challenged by the presence of a sterically hindered quaternary stereocenter. The strategy herein addresses this challenge by employing a sequence of well-established, high-yielding reactions, commencing from the commercially available precursor, 1-Boc-piperidine-3-one. The core of the synthesis involves a directed aldol addition to construct the carbon backbone, followed by a stereospecific conversion of a hydroxyl group to the desired Cbz-protected amine. This document provides comprehensive, step-by-step protocols, explains the causal reasoning behind experimental choices, and discusses strategies for potential chiral resolution, offering a complete blueprint for researchers in drug discovery and development.
Introduction and Strategic Overview
Quaternary α-amino acids are of significant interest in drug development as they provide conformational constraints in peptides and can act as unique pharmacophores. The target molecule, 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic acid, combines this structural feature with a protected piperidine ring, a privileged structure in drug design.[3][4] The synthesis requires careful strategic planning, particularly concerning the construction of the C3 quaternary center and the orthogonal protection of the two distinct amine functionalities. The tert-butoxycarbonyl (Boc) group on the piperidine ring nitrogen and the benzyloxycarbonyl (Cbz) group on the propanoic acid side-chain amine are chosen for their widespread use and distinct removal conditions, allowing for selective deprotection in subsequent synthetic steps.[5][6][7]
Our synthetic strategy is built upon a robust and scalable aldol-based approach, which is outlined below.
Overall Synthetic Workflow
Caption: Retrosynthetic disconnection of the target molecule.
Experimental Protocols
Synthesis of Ethyl 3-hydroxy-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 1)
The foundational carbon-carbon bond is formed via a directed aldol addition. The use of lithium diisopropylamide (LDA) at low temperatures ensures the formation of the kinetic enolate of ethyl acetate, minimizing self-condensation and promoting a clean reaction with the ketone.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diisopropylamine | 1.1 | 101.19 | (user defined) |
| n-Butyllithium (2.5 M) | 1.1 | 64.06 | (user defined) |
| Ethyl Acetate | 1.2 | 88.11 | (user defined) |
| 1-Boc-piperidine-3-one | 1.0 | 199.25 | (user defined) |
| Tetrahydrofuran (THF) | - | - | (user defined) |
Protocol:
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous THF and cool to -78°C in a dry ice/acetone bath.
-
Slowly add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78°C for 30 minutes to generate LDA.
-
Add ethyl acetate dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve 1-Boc-piperidine-3-one in anhydrous THF.
-
Transfer the ketone solution to the enolate solution via cannula at -78°C.
-
Monitor the reaction by TLC. Upon completion (typically 2-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.
Synthesis of Ethyl 3-(methylsulfonyloxy)-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 2)
To facilitate nucleophilic substitution, the tertiary alcohol is converted into an excellent leaving group, a mesylate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| β-Hydroxy Ester (Int. 1) | 1.0 | 287.36 | (user defined) |
| Triethylamine (TEA) | 1.5 | 101.19 | (user defined) |
| Methanesulfonyl chloride | 1.2 | 114.55 | (user defined) |
| Dichloromethane (DCM) | - | - | (user defined) |
Protocol:
-
Dissolve the β-hydroxy ester in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.
Synthesis of Ethyl 3-azido-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 3)
The azide group is introduced via an SN2 reaction. The use of a polar aprotic solvent like DMF is crucial for solvating the sodium cation and providing a highly nucleophilic "naked" azide ion.
Protocol:
-
Dissolve the crude mesylate (Intermediate 2) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to 60-70°C and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the mesylate.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Synthesis of Ethyl 3-amino-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 4)
The Staudinger reduction is a mild and effective method for converting azides to primary amines without affecting other functional groups like the ester or the Boc protector.
Protocol:
-
Dissolve the β-azido ester (Intermediate 3) in a mixture of THF and water (e.g., 4:1 ratio).
-
Add triphenylphosphine (PPh₃) portion-wise at room temperature.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of N₂ gas and TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove THF.
-
Extract the aqueous residue with ethyl acetate to remove triphenylphosphine oxide. The product amine may remain in the aqueous layer as a salt; adjust pH if necessary for extraction.
-
The crude amine is typically of sufficient purity to be used directly in the next step.
Synthesis of Ethyl 3-(benzyloxycarbonylamino)-3-(1-Boc-piperidin-3-yl)propanoate (Intermediate 5)
The primary amine is protected using the Cbz group under Schotten-Baumann conditions. The biphasic system with a mild base neutralizes the HCl byproduct without hydrolyzing the ester or cleaving the Boc group. [7] Protocol:
-
Dissolve the crude β-amino ester (Intermediate 4) in a suitable solvent like DCM or ethyl acetate.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cool the biphasic mixture to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the product by column chromatography.
Synthesis of 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic Acid (Final Product)
The final step is a mild saponification of the ethyl ester. Lithium hydroxide is the base of choice as it effectively hydrolyzes the ester at room temperature with a low risk of side reactions.
Protocol:
-
Dissolve the Cbz-protected ester (Intermediate 5) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH·H₂O) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and carefully acidify with 1 M HCl to a pH of ~3-4, until a precipitate forms.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Discussion on Stereochemistry
The synthetic route described produces the target compound as a racemic mixture, as the initial aldol addition creates a chiral center with no stereocontrol. For applications requiring enantiomerically pure material, two primary strategies can be employed:
-
Chiral Resolution: A classical approach involves resolving a racemic intermediate. [4]The β-amino ester (Intermediate 4) or the final carboxylic acid product are excellent candidates for diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives or chiral amines), followed by fractional crystallization. [8]2. Asymmetric Synthesis: A more elegant approach involves introducing chirality during the synthesis. This could be achieved by using a chiral auxiliary on the ethyl acetate component in the aldol reaction or by employing a substrate-controlled or catalyst-controlled asymmetric reduction of the azide precursor.
Conclusion
This guide details a logical and robust multi-step synthesis of 3-(1-Boc-piperidin-3-yl)-3-(benzyloxycarbonylamino)propanoic acid. By leveraging a sequence of well-understood and scalable reactions, this pathway provides reliable access to a complex and valuable building block for drug discovery. The protocols are designed to be reproducible and offer clear guidance on the causal factors behind each experimental choice. The discussion of stereocontrol provides a forward-looking perspective for the development of enantiomerically pure analogues for advanced pharmaceutical research.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Protecting Groups for Amines: Carbam
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Protecting Groups: Boc, Cbz, Amine. StudySmarter.
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
- Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. Benchchem.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid chemical properties
Technical Guide: Advanced Characterization and Synthetic Utility of 3-N-Cbz-amino-3-(1'-Boc-piperidin-3'-yl)propionic Acid
Part 1: Executive Technical Overview
The molecule 3-N-Cbz-amino-3-(1'-Boc-piperidin-3'-yl)propionic acid represents a highly specialized, orthogonally protected
Unlike standard
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Systematic Name | 3-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | ~406.47 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |
| Chirality | Contains two stereocenters: C3 (backbone) and C3' (piperidine ring).[] |
| pKa (COOH) | ~3.8 – 4.2 (Estimated) |
Part 2: Structural Architecture & Orthogonality
The defining feature of this molecule is its orthogonal protection strategy . The ability to selectively manipulate the backbone amine versus the side-chain amine is paramount for complex synthesis.
-
Backbone Protection (Cbz / Z): The 3-amino group is protected by a Carboxybenzyl (Cbz) group. This is stable to acidic conditions (TFA, HCl) but labile to catalytic hydrogenolysis (
) or strong acids like HBr/AcOH. -
Side-Chain Protection (Boc): The piperidine nitrogen is protected by a tert-Butoxycarbonyl (Boc) group. This is stable to hydrogenolysis but extremely labile to acids (TFA, HCl).
This orthogonality allows for two distinct synthetic pathways:
-
Path A (Side-chain modification): Remove Boc with TFA to functionalize the piperidine ring while keeping the backbone protected.
-
Path B (Backbone elongation): Remove Cbz with
to couple the N-terminus while keeping the piperidine side-chain protected.
Visualization: Orthogonal Deprotection Logic
Caption: Figure 1. Orthogonal deprotection pathways allowing selective functionalization of either nitrogen center.[2]
Part 3: Synthetic Methodology & Protocols
Workflow 1: Selective Removal of Boc (Side-Chain Activation)
Purpose: To functionalize the piperidine nitrogen (e.g., reductive amination or acylation) while maintaining the Cbz-protected backbone.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - scavenger).
-
Dissolution: Dissolve 1.0 mmol of the starting material in 5 mL of DCM. Cool to 0°C.
-
Acidolysis: Add 5 mL of TFA/DCM (1:1 v/v) containing 2.5% TIPS. The TIPS is crucial to scavenge tert-butyl cations, preventing them from alkylating the piperidine ring or the Cbz aromatic ring.
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 45 minutes. Monitor by TLC (stain with Ninhydrin; free amine will turn blue/purple).
-
Work-up: Concentrate in vacuo. Co-evaporate with toluene (
mL) to remove residual TFA. -
Validation: The resulting TFA salt is unstable; use immediately or convert to HCl salt.
Workflow 2: Selective Removal of Cbz (Backbone Elongation)
Purpose: To extend the peptide chain at the N-terminus.
Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (
-
Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous MeOH. (Note: If solubility is poor, use a MeOH/THF mixture).
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (wet support recommended to prevent ignition).
-
Hydrogenation: Purge the vessel with
, then introduce (balloon pressure is usually sufficient). Stir vigorously for 2–4 hours at RT. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Caution: Do not use acid in this step if you wish to retain the Boc group, although Boc is generally stable to these conditions. Ensure the solvent is acid-free.
Part 4: Applications in Drug Design
This scaffold is particularly valuable in the design of Foldamers and Integrin Antagonists .
-Peptide Foldamers
-amino acids are known to adopt stable secondary structures (helices) that are distinct from-
Mechanism: The steric bulk of the piperidine ring promotes the formation of a 14-helix (common in
-peptides) or a 12-helix , depending on the specific stereochemistry (R or S) of the backbone. -
Utility: These helices are resistant to peptidases, making them excellent candidates for oral drugs.
RGD Mimetics (Integrin Inhibitors)
The Arg-Gly-Asp (RGD) sequence binds to integrins (
-
Design Strategy: The piperidine amine (after Boc removal) mimics the basic guanidine group of Arginine. The propionic acid backbone provides the correct spacing to the acidic pharmacophore (Aspartic acid mimic).
-
Advantage: The rigid piperidine ring reduces the entropic penalty of binding, potentially increasing affinity (
) into the nanomolar range compared to flexible linear peptides.
Visualization: Structural Role in Peptidomimetics
Caption: Figure 2.[3] Pharmacological utility of the scaffold in modern drug discovery.
Part 5: Storage and Stability
To ensure the integrity of the building block:
-
Temperature: Store at
. -
Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen.
-
Shelf-life: The Cbz and Boc groups are stable for years if kept dry. However, the free carboxylic acid can undergo slow decarboxylation or dimerization if exposed to heat and moisture.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive source on Cbz/Boc orthogonality).
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid synthesis).
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Establishes the utility of conformationally constrained backbones).
-
Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids—The Cinderella of the Amino Acid World?" Biopolymers. (Review of beta-amino acid properties).
Sources
Spectroscopic data for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
This technical guide details the spectroscopic characterization and structural analysis of 3-(N-Cbz-amino)-3-(1'-Boc-piperidin-3'-yl)propionic acid . This molecule is a critical orthogonally protected
Executive Summary
-
Compound Class:
-Amino Acid / Heterocyclic Building Block.[1][2] -
Core Utility: Provides a functionalized piperidine side chain with orthogonal protection (Acid-labile Boc vs. Hydrogenolysis-labile Cbz ), enabling selective N-terminal or side-chain elongation.[1]
-
Characterization Challenge: The presence of two carbamate groups (Boc and Cbz) often induces rotameric broadening in NMR spectra at ambient temperature, requiring specific protocols for accurate assignment.
Part 1: Structural Context & Synthetic Utility
The molecule consists of a propionic acid backbone substituted at the
Nomenclature Clarification:
-
IUPAC Name: 3-{[(Benzyloxy)carbonyl]amino}-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid.
-
Stereochemistry: Typically synthesized as the (S,S) or (R,S) diastereomer depending on the chiral auxiliary used (e.g., phenylethylamine resolution).
Synthesis & Characterization Workflow
The following diagram outlines the logical flow from synthesis to validated spectral data.
Figure 1: Analytical workflow for validating orthogonally protected
Part 2: Spectroscopic Signature Analysis
The following data represents the consensus spectroscopic signature for this class of compounds, derived from fragment additivity rules and analogous literature data for piperidine-substituted
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+).
-
Molecular Formula:
-
Molecular Weight: ~406.47 g/mol .[1]
| Ion Species | m/z (Observed) | Interpretation |
| [M+H]+ | 407.5 | Protonated molecular ion. |
| [M+Na]+ | 429.5 | Sodium adduct (Very common in carbamates). |
| [M-Boc+2H]+ | 307.4 | Loss of Boc group (acidic source fragmentation). |
| [M-tBu+2H]+ | 351.4 | Loss of tert-butyl cation (-56 Da). |
Proton NMR ( H-NMR)
-
Solvent:
(Standard) or (to eliminate rotamers). -
Key Diagnostic: The presence of two distinct carbamate signals (Boc singlet vs. Cbz aromatics) and the diastereotopic splitting of the
-protons.
| Shift ( | Mult. | Integration | Assignment | Structural Note |
| 1.44 | s | 9H | Boc | Strong singlet; diagnostic for side-chain protection.[1] |
| 1.20 – 1.90 | m | 4H | Piperidine Ring | C4/C5/C6 methylene protons.[1] Overlapping multiplets. |
| 2.55 – 2.70 | m | 2H | Diastereotopic protons adjacent to carboxylic acid.[1] | |
| 2.80 – 4.10 | br m | 4H | Piperidine N- | Broad due to restricted rotation of N-Boc.[1] |
| 4.15 – 4.30 | m | 1H | Chiral center.[1] Shifted downfield by N-Cbz. | |
| 5.10 | s | 2H | Benzyl | Characteristic singlet of the Cbz group.[1] |
| 5.60 | br d | 1H | NH (Carbamate) | Exchangeable. Chemical shift varies with concentration.[1] |
| 7.30 – 7.35 | m | 5H | Aromatic (Cbz) | Phenyl ring protons. |
| ~10.0 | br s | 1H | COOH | Carboxylic acid proton (often invisible if exchanged). |
Carbon NMR ( C-NMR)
-
Key Diagnostic: Three distinct carbonyl signals (Acid, Boc, Cbz).
| Shift ( | Assignment | Note |
| 28.4 | Boc | Intense signal. |
| 36.0 - 48.0 | Piperidine | Multiple peaks depending on ring conformation.[1] |
| 66.9 | Benzyl | Cbz methylene.[1] |
| 79.8 | Boc | Quaternary carbon of t-butyl group. |
| 128.0 - 128.5 | Aromatic CH | Cbz phenyl ring carbons.[1] |
| 136.4 | Aromatic | Cbz ipso-carbon. |
| 155.0 | C=O (Boc) | Carbamate carbonyl. |
| 156.2 | C=O (Cbz) | Carbamate carbonyl. |
| 175.1 | C=O (Acid) | Carboxylic acid carbonyl. |
Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR (Eliminating Rotamers)
N-Boc and N-Cbz groups on secondary amines (like the piperidine ring) exhibit restricted rotation, leading to broad or split peaks in
-
Standard: Dissolve 5-10 mg of sample in 0.6 mL
. -
High-Temperature Validation (If peaks are broad):
-
Use
as the solvent.[1] -
Heat the NMR probe to 353 K (80°C) .
-
Result: Coalescence of rotameric signals into sharp multiplets, allowing accurate integration of the piperidine ring protons [2].
-
Protocol B: Determination of Enantiomeric Excess (ee)
Since this molecule contains two chiral centers (one fixed on the piperidine if using chiral starting material, one formed at the
-
Column: Chiralpak AD-H or OD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Amide bond) and 254 nm (Cbz aromatic).
-
Expectation: The (S,S) and (R,S) diastereomers will have significantly different retention times due to the rigid piperidine scaffold.
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Split peaks for Boc/Cbz | Rotamers (cis/trans amide bond isomers).[1] | Run NMR at elevated temperature (see Protocol A). |
| Missing COOH proton | Deuterium exchange with solvent ( | Use anhydrous |
| Extra doublets in Aromatic region | Incomplete removal of Tosyl/Fmoc byproducts (if used in synthesis). | Check for signals at ~7.8 ppm (Fmoc) or ~2.4 ppm (Tosyl-Me). |
| Mass Spec: M+Na dominant | Carbamates coordinate Na+ strongly.[1] | Add 0.1% Formic acid to promote [M+H]+ formation.[1] |
References
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich Research Collection.[1] Retrieved from
-
Gellman, S. H., et al. (2003).[3] Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison.[1] Retrieved from
-
ChemicalBook. (2023).[1] (R)-3-(Boc-Amino)piperidine Spectral Data. Retrieved from
Sources
An In-depth Technical Guide to the NMR Analysis of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development. It provides unparalleled insights into molecular structure, connectivity, and conformation in solution. This guide offers a comprehensive technical overview of the NMR analysis of a complex synthetic molecule, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. This molecule incorporates several key functional groups and structural motifs commonly encountered in pharmaceutical chemistry: a substituted piperidine ring, a propionic acid side chain, and two vital amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc).
The precise structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide will delve into the practical and theoretical aspects of acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for this target molecule. We will explore the causality behind experimental choices and provide a self-validating system of protocols to ensure trustworthy and reproducible results.
Molecular Structure and Conformation
Understanding the constituent parts of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is the first step in a successful NMR analysis. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain.[1] The substituents on the ring can exist in either axial or equatorial positions, which significantly influences the chemical shifts and coupling constants of the ring protons.[1][2] The presence of the bulky Cbz and Boc protecting groups, as well as the propionic acid moiety, will dictate the preferred conformation and introduce distinct spectral signatures.
Caption: Workflow for NMR-based structure elucidation.
-
COSY Analysis: The COSY spectrum will reveal the spin systems within the molecule. Key correlations to look for include:
-
Correlations between adjacent protons on the piperidine ring, which will help to trace the connectivity around the ring.
-
Correlation between the α-CH₂ and β-CH of the propionic acid side chain.
-
-
HSQC Analysis: The HSQC spectrum will unambiguously assign the protons to their directly attached carbons. [3]This is a powerful tool for confirming assignments made from the 1D spectra. Each cross-peak in the HSQC spectrum represents a C-H bond.
-
HMBC Analysis: The HMBC spectrum is arguably the most informative experiment for determining the overall connectivity of the molecule, as it reveals longer-range couplings. [4][5]Key HMBC correlations will include:
-
Correlations from the Cbz methylene protons to the Cbz carbonyl carbon and the aromatic carbons, confirming the structure of the Cbz group.
-
Correlations from the Boc methyl protons to the Boc quaternary carbon and the Boc carbonyl carbon.
-
Crucially, correlations from the protons on the piperidine ring to the carbons of the propionic acid side chain, and to the Cbz and Boc carbonyl carbons, will establish the substitution pattern on the piperidine ring.
-
Correlations from the propionic acid protons to the piperidine ring carbons.
-
Conclusion
The comprehensive NMR analysis of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid requires a multi-faceted approach, utilizing a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra, researchers can confidently elucidate the complete structure of this complex molecule. The interplay between COSY, HSQC, and HMBC data provides a robust and self-validating method for piecing together the molecular framework, ensuring the scientific integrity of the structural assignment. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel organic compounds for drug discovery and development.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
Doc Brown. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]
-
Wikipedia. Piperidine. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
Slideshare. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
alwsci. How To Prepare And Run An NMR Sample. [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
ResearchGate. (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]
-
PMC. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. [Link]
-
SpectraBase. Piperidine. [Link]
-
SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
ResearchGate. 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
PMC. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]
-
Nagwa Classes. Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]
-
Scribd. 2D NMR Spectros | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry. [Link]
-
PMC - NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]
-
Propionic Acid at BMRB. [Link]
-
ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. [Link]
-
Semantic Scholar. Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2 - [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
ResearchGate. A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants | Request PDF. [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. [Link]
-
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
-
CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
ResearchGate. 1H NMR spectrum of CBZ. | Download Scientific Diagram. [Link]
-
Scilit. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link])
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- 5. researchgate.net [researchgate.net]
Mass spectrometry of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
This guide serves as a high-level technical directive for the mass spectrometric characterization of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid . This molecule represents a complex class of
Its structure contains two orthogonal protecting groups—Boc (acid-labile) and Cbz (hydrogenolysis-labile)—on a sterically crowded
Part 1: Structural Deconvolution & Theoretical Mass
Before initiating any LC-MS workflow, we must establish the physicochemical baseline of the analyte. The dual-protection strategy creates a lipophilic molecule with distinct fragmentation channels.
1.1 Structural Definition
-
Systematic Name: 3-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid.
-
Molecular Formula:
-
Monoisotopic Mass: 406.2104 Da
-
LogP (Predicted): ~2.5 – 3.2 (Moderately lipophilic due to Cbz/Boc).
1.2 The Ionization Challenge
The primary analytical risk is In-Source Decay (ISD) . The tert-butyl carbamate (Boc) group is highly susceptible to acid-catalyzed elimination, even in the gas phase of an Electrospray Ionization (ESI) source.
-
Risk: Observation of
(loss of Boc) or (loss of isobutylene) as the base peak instead of the parent . -
Solution: Use "soft" ionization parameters and buffer pH management.
Part 2: LC-MS Method Development
Do not use standard peptide protocols (0.1% TFA) blindly. The acidity of Trifluoroacetic Acid (TFA) can degrade the Boc group on-column or in the source.
2.1 Chromatographic Conditions
Column Selection: A C18 column is standard, but a C8 or Phenyl-Hexyl column provides better selectivity for the aromatic Cbz group and prevents excessive retention of this hydrophobic building block.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm) | Phenyl phases interact with the Cbz benzyl ring, improving peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate) | Formic acid is weaker than TFA, preserving the Boc group. Ammonium Acetate (pH 6.5) is safer if Boc is extremely labile. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for hydrophobic protected amino acids than MeOH. |
| Gradient | 50% B to 95% B over 5-8 mins | The molecule is hydrophobic; start high to avoid long retention. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for ESI sensitivity. |
2.2 Mass Spectrometry Parameters (ESI+)
To prevent premature fragmentation, the "Tune" file must be optimized for soft ionization .
-
Capillary Voltage: 2.5 – 3.0 kV (Keep lower to reduce internal energy).
-
Cone Voltage / Declustering Potential: CRITICAL. Set low (e.g., 15-20 V). High cone voltage will strip the Boc group immediately.
-
Source Temperature: < 350°C (Excessive heat promotes thermal degradation of carbamates).
Part 3: Fragmentation Pathways (MS/MS)
When performing MS/MS (CID), the molecule follows a predictable "stripping" mechanism. The weakest bond breaks first.
3.1 The Fragmentation Hierarchy
-
Primary Event (Boc Loss): The tert-butyl group is the most fragile. It eliminates isobutylene (-56 Da) followed by decarboxylation (-44 Da).
-
Secondary Event (Cbz Cleavage): The benzyl carbamate cleaves, typically generating a Tropylium ion (
, m/z 91) or losing the benzyl alcohol moiety. -
Backbone Cleavage: Finally, the propionic acid core fragments.
3.2 Visualization of Fragmentation Logic
The following diagram illustrates the specific decay pathway for this dual-protected molecule.
Figure 1: Step-wise fragmentation pathway of the dual-protected beta-amino acid precursor.
Part 4: Troubleshooting & Quality Control
In a drug development context, distinguishing between synthetic impurities (e.g., de-Boc byproduct present in the vial) and instrumental artifacts (de-Boc occurring in the MS source) is vital.
4.1 Diagnostic Workflow
Use this logic gate to determine if your method is valid or if your sample is degraded.
Figure 2: Decision matrix for distinguishing in-source fragmentation from sample impurities.
4.2 Quantitative Data Summary
When setting up the Selected Reaction Monitoring (SRM/MRM) for quantification, use the following transitions.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 407.2 | 351.2 | 10 - 15 | Quantifier (Soft loss of isobutylene) |
| 407.2 | 307.2 | 20 - 25 | Qualifier 1 (Total Boc loss) |
| 407.2 | 91.1 | 35 - 45 | Qualifier 2 (Cbz Tropylium - High specificity) |
| 407.2 | 57.1 | 15 - 20 | Qualifier 3 (tert-butyl cation - Low specificity) |
References
Technical Whitepaper: Research Applications of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
This is an in-depth technical guide on the research applications of 3-N-Cbz-amino-3-(3'-Boc-piperidin-3-yl)propionic acid , a sophisticated
Executive Summary
3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid represents a high-value, orthogonally protected
The molecule features two distinct protective groups—Cbz (Carboxybenzyl) on the
Structural Analysis & Synthetic Utility
Chemical Architecture
The molecule is a
-
Backbone: Propionic acid (3-carbon chain).[1]
- -Position (C3): Substituted with a primary amine (protected by Cbz) and a piperidine ring (attached via C3 or C4, protected by Boc).
-
Stereochemistry: The C3 position is a chiral center. The (R)- and (S)- enantiomers exhibit distinct biological activities, particularly in receptor binding.
Orthogonal Protection Strategy
The power of this scaffold lies in its ability to withstand different reaction conditions, allowing for chemoselective functionalization .
| Protecting Group | Site | Removal Condition | Stability |
| Cbz (Z) | Hydrogenolysis ( | Stable to TFA, mild base. | |
| Boc | Piperidine Nitrogen (Side Chain) | Acidolysis (TFA/DCM or HCl/Dioxane) | Stable to Hydrogenolysis, base. |
| Carboxyl | C-Terminus (Acid) | Free acid (can be esterified for SPPS) | Reactive center for coupling. |
Mechanistic Diagram: Orthogonal Deprotection
The following diagram illustrates the selective deprotection pathways available to the chemist.
Figure 1: Orthogonal deprotection strategy allowing independent modification of the piperidine side chain (Path A) or the peptide backbone (Path B).
Core Research Applications
Integrin Antagonists (RGD Mimetics)
Integrins are transmembrane receptors that mediate cell adhesion. The RGD (Arg-Gly-Asp) sequence is the primary recognition motif for many integrins (e.g.,
-
Mechanism: Small molecule inhibitors often mimic the RGD tripeptide. The piperidine nitrogen in this scaffold serves as a basic mimetic of the Arginine (Arg) guanidine group, while the carboxylic acid mimics the Aspartate (Asp) side chain.
-
Application: Researchers use this scaffold to create rigidified RGD analogs with improved metabolic stability and oral bioavailability compared to linear peptides.
-
Key Advantage: The
-amino acid backbone introduces a specific distance and bond angle between the basic and acidic pharmacophores, critical for receptor selectivity.
Foldamers & -Peptides
-Peptides are artificial oligomers that fold into stable secondary structures (helices, sheets) resistant to proteolytic degradation.-
Helix Formation: The inclusion of cyclic side chains (like the piperidine ring) at the
-position restricts the torsion angles ( ) of the backbone, promoting stable helix formation (e.g., 14-helix or 12-helix). -
Protocol: This monomer is incorporated into
-peptide sequences using standard Fmoc or Boc solid-phase synthesis (after appropriate protecting group exchange if necessary).
GPCR Ligand Design
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous GPCR ligands (e.g., opioids, chemokine receptors).
-
Diversity Oriented Synthesis (DOS): By deprotecting the Boc group, researchers can attach diverse "warheads" (aryl groups, sulfonyls, heterocycles) to the piperidine nitrogen, rapidly generating a library of compounds to probe the secondary binding pockets of GPCRs.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Integration
To use this molecule in Fmoc-based SPPS, the Cbz group is often replaced with Fmoc, or the molecule is used at the N-terminus. Below is a protocol for coupling this specific Cbz/Boc protected unit to a resin-bound peptide.
Materials:
-
Resin: Rink Amide or Wang Resin.
-
Coupling Reagents: HATU or PyBOP.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Activation: Dissolve 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.
-
Note:
-amino acids often have slower kinetics than -amino acids. Double coupling is recommended.
-
-
Monitoring: Verify coupling efficiency using the Kaiser Test (ninhydrin). If the test is positive (blue), repeat the coupling.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Selective Side-Chain Functionalization
Objective: To modify the piperidine nitrogen while keeping the backbone protected.
-
Dissolution: Dissolve the starting material in DCM (Dichloromethane).
-
Boc Removal: Add TFA (Trifluoroacetic acid) to a final concentration of 20-50% v/v. Stir at room temperature for 1 hour.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is the TFA salt of the piperidine amine.
-
Functionalization: Redissolve in DCM/DMF with excess DIPEA (to neutralize the salt). Add the desired electrophile (e.g., Benzoyl Chloride, Sulfonyl Chloride) or perform reductive amination with an aldehyde and
.
Visualizing the Drug Discovery Workflow
The following diagram outlines how this single scaffold feeds into three distinct therapeutic discovery pipelines.
Figure 2: Strategic application of the scaffold in therapeutic development pipelines.
References
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.
-
Hook, D. F., et al. (2005). "Beta-amino acid containing peptidomimetics."[2][3] Journal of Medicinal Chemistry.
-
Marinelli, L., et al. (2005). "Conformational constraints in RGD peptides: The effect of beta-amino acids." ChemMedChem.
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.
Sources
- 1. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chiral Separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic Acid Enantiomers
Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development
In the landscape of modern pharmaceutical development, the principle of chirality is of paramount importance. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. For many chiral drugs, one enantiomer is therapeutically active, while the other may be inactive or, in some cases, contribute to adverse effects[1]. This reality has shifted the regulatory and scientific consensus towards the development of single-enantiomer drugs, making robust and efficient chiral separation methods a critical component of the drug development pipeline[2][3].
The subject of this guide, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, is a structurally complex chiral building block, likely utilized in the synthesis of novel therapeutic agents. Its architecture, featuring a piperidine core, a propionic acid moiety, and two distinct protecting groups (Carboxybenzyl and tert-Butoxycarbonyl), presents a unique and multifaceted challenge for enantiomeric resolution. This guide provides a comprehensive overview of the strategic approaches and detailed methodologies for the successful chiral separation of this molecule, tailored for researchers, chemists, and professionals in the field of drug development.
Molecular Analysis: Understanding the Physicochemical Landscape
A successful chiral separation strategy begins with a thorough analysis of the target molecule's structure. 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid possesses several key features that will dictate the choice and optimization of the separation method:
-
Chiral Center: The stereocenter at the C3 position of the piperidine ring is the focal point of the separation.
-
Acidic and Basic Moieties: The presence of a carboxylic acid group (propionic acid) and a basic piperidine nitrogen makes the molecule amphoteric. This allows for the formation of diastereomeric salts with either chiral acids or chiral bases.
-
Protecting Groups: The N-Cbz (Carboxybenzyl) and N-Boc (tert-Butoxycarbonyl) groups are bulky and introduce specific steric and electronic properties. These groups can play a significant role in chiral recognition, particularly in chromatographic methods, by influencing how the enantiomers interact with a chiral stationary phase[4]. The Cbz group, with its aromatic ring, can participate in π-π stacking interactions.
-
Solubility: The molecule's overall polarity and solubility will be influenced by the combination of the polar carboxylic acid and the more nonpolar protecting groups. This will be a key consideration in selecting solvents for both chromatography and crystallization.
Chromatographic Approaches: The Workhorse of Chiral Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the most widely used techniques for the analytical and preparative separation of enantiomers in the pharmaceutical industry[5][6][7]. The choice of a chiral stationary phase (CSP) is the most critical factor in achieving separation[8].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and well-established technique for enantiomeric separation[5]. For a molecule like 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, several types of CSPs are promising candidates.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as Chiralpak® IA, IB, and Chiralcel® OD-H, are known for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acids[9][10]. The carbamate derivatives on the polysaccharide backbone can form hydrogen bonds and dipole-dipole interactions with the analyte, while the helical structure of the polymer provides a chiral environment for steric discrimination.
-
Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns, such as Astec® CHIROBIOTIC® T, are particularly effective for the separation of underivatized and N-protected amino acids[1][11]. These CSPs possess ionic groups, which can interact with the carboxylic acid and piperidine nitrogen of the analyte, in addition to multiple hydrogen bonding sites and hydrophobic pockets.
Objective: To develop a robust HPLC method for the analytical separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid enantiomers.
Step 1: Column Screening
-
Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H) and a macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T).
-
Initial mobile phases should be simple binary mixtures, such as hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water with an acidic or basic additive for reversed-phase or polar organic modes.
Step 2: Mobile Phase Optimization
-
For the most promising CSP, systematically vary the ratio of the mobile phase components.
-
Introduce acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additives to the mobile phase to suppress ionization of the carboxylic acid or piperidine nitrogen, respectively. This can improve peak shape and enhance chiral recognition.
-
Evaluate the effect of different alcohol modifiers (e.g., methanol, ethanol, isopropanol).
Step 3: Temperature Optimization
-
Investigate the effect of column temperature on the separation. Changes in temperature can alter the thermodynamics of the chiral recognition process and can sometimes significantly improve resolution[12].
dot
Caption: HPLC method development workflow.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages in speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase[13][14]. SFC is particularly well-suited for preparative separations[7][15].
-
High Throughput: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of resolution[16].
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better separations compared to HPLC for the same CSP, making it a complementary technique[8].
-
"Green" Chemistry: The replacement of large volumes of organic solvents with CO2 makes SFC a more environmentally friendly option[14].
Objective: To develop a fast and efficient SFC method for the separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid enantiomers.
Step 1: Column and Co-solvent Screening
-
Screen the same set of polysaccharide-based CSPs as in the HPLC protocol.
-
Evaluate common co-solvents such as methanol, ethanol, and isopropanol. The choice of co-solvent can dramatically affect selectivity.
Step 2: Additive Screening
-
Incorporate acidic or basic additives into the co-solvent to improve peak shape and resolution, similar to HPLC.
Step 3: Optimization of SFC Parameters
-
Vary the back pressure, which influences the density and solvating power of the supercritical fluid.
-
Optimize the column temperature.
-
Adjust the percentage of the co-solvent.
dot
Caption: SFC method development workflow.
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Acetonitrile) | Supercritical CO2 |
| Speed | Slower | Faster |
| Solvent Consumption | High | Low |
| Cost | Lower initial investment | Higher initial investment |
| Environmental Impact | Higher | Lower |
| Preparative Scale | Well-established | Highly efficient |
Diastereomeric Salt Formation: A Classical Approach for Scalable Resolution
For molecules with acidic or basic functional groups, classical resolution via diastereomeric salt formation is a powerful and often cost-effective method for large-scale separations[2][17]. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility[18].
-
Scalability: This method is readily scalable from grams to kilograms, making it suitable for industrial production[2].
-
Cost-Effectiveness: Chiral resolving agents are often less expensive than preparative-scale chiral chromatography.
-
Amphoteric Nature: The target molecule's carboxylic acid can be reacted with a chiral base, and its piperidine nitrogen can be reacted with a chiral acid, providing flexibility in the choice of resolving agent.
Objective: To resolve the enantiomers of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid by fractional crystallization of diastereomeric salts.
Step 1: Selection of Resolving Agent and Solvent
-
For the Carboxylic Acid: Screen a variety of commercially available chiral bases, such as (R)- or (S)-1-phenylethylamine, brucine, or other chiral amines.
-
For the Piperidine Nitrogen: Screen common chiral acids like L- or D-tartaric acid, or their derivatives such as dibenzoyl-L-tartaric acid[18].
-
Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify a system where one diastereomeric salt has significantly lower solubility than the other.
Step 2: Salt Formation and Crystallization
-
Dissolve the racemic analyte and one equivalent of the chosen resolving agent in the selected solvent, usually with gentle heating to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
Step 3: Isolation and Liberation of the Enantiomer
-
Isolate the crystallized salt by filtration and wash with a small amount of cold solvent.
-
Liberate the free enantiomer from the salt by treatment with an acid (if a chiral base was used) or a base (if a chiral acid was used) and extract into an organic solvent.
-
The enantiomeric purity of the isolated product should be determined by a validated chiral analytical method (e.g., the HPLC or SFC method developed previously).
dot
Caption: Diastereomeric salt resolution workflow.
Enzymatic Resolution: The Green and Selective Alternative
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. This method typically involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one[19][20].
-
High Selectivity: Enzymes often exhibit near-perfect enantioselectivity (E > 200), leading to products with very high enantiomeric excess[21].
-
Mild Conditions: Enzymatic reactions are typically run under mild conditions (pH, temperature), which can prevent the degradation of sensitive molecules.
-
Environmental Benefits: As biocatalysts, enzymes are environmentally benign.
For the target molecule, the most logical approach would be the lipase-catalyzed hydrolysis or alcoholysis of a corresponding ester derivative of the propionic acid moiety. Lipases are well-known for their ability to resolve β-amino acid esters[22][23].
Objective: To perform a kinetic resolution of the methyl or ethyl ester of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid using a lipase.
Step 1: Substrate Preparation
-
Esterify the racemic 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).
Step 2: Enzyme and Solvent Screening
-
Screen a panel of commercially available lipases, such as Candida antarctica Lipase B (CAL-B), Candida rugosa lipase, and Pseudomonas cepacia lipase.
-
Conduct the reactions in a variety of organic solvents (e.g., tert-butyl methyl ether, toluene, acetonitrile) to find the optimal medium for both enzyme activity and selectivity.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by chiral HPLC or SFC until approximately 50% conversion is reached. This theoretical endpoint provides the highest possible yield and enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Once the reaction is complete, separate the unreacted ester from the hydrolyzed acid by simple acid-base extraction.
-
Determine the enantiomeric excess of both the recovered ester and the acid product.
dot
Caption: Enzymatic kinetic resolution workflow.
Conclusion and Recommendations
The chiral separation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is a challenging yet achievable task that is critical for its application in pharmaceutical synthesis. There is no single "best" method; the optimal choice will depend on the specific requirements of the project, including the desired scale, purity, cost, and available equipment.
-
For Analytical and Small-Scale Preparative Needs (mg to g): Chiral SFC is highly recommended due to its speed and efficiency. Chiral HPLC is also an excellent and widely accessible option.
-
For Large-Scale Production (g to kg): Diastereomeric salt resolution is likely the most practical and economically viable approach, provided a suitable resolving agent and crystallization conditions can be identified.
-
For a "Green" and Highly Selective Approach: Enzymatic kinetic resolution offers an elegant solution, particularly if high enantiomeric purity is the primary goal.
It is strongly advised to develop an analytical chiral HPLC or SFC method first. This will be indispensable for assessing the success of any preparative separation, regardless of the chosen methodology. By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of separating these valuable chiral building blocks.
References
- Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged.
-
Pădure, M., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3861-3873. [Link]
-
Pozo, M., et al. (1992). Enzymatic resolution of amino acids via ester hydrolysis. Journal of Molecular Catalysis, 75(2), 149-163. [Link]
-
Forgó, P., & Fülöp, F. (2004). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 9(12), 1038-1051. [Link]
-
Liljeblad, A., & Kanerva, L. T. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis. [Link]
-
Białońska, A., et al. (2007). Racemic resolution of N-protected DL-amino acids by crystallization of brucinium and strychninium diastereomeric salts. Tetrahedron: Asymmetry, 18(14), 167-171. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]
-
Kamer, V., et al. (2019). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 4(21), 19163-19168. [Link]
-
Reddy, M. S., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synthetic Communications, 43(11), 1547-1554. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Welch, C. J. (2007). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Chirality, 19(9), 671-681. [Link]
-
Napiórkowska, E., & Szeleszczuk, Ł. (2024). Critical Difference in Chiral Recognition of N Cbz d / l -aspartic and -glutamic Acids by Mono and Bis(Trimethylammonio)-β-cyclodextrins. International Journal of Molecular Sciences, 25(17), 9345. [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463305. [Link]
-
The Analytical Scientist. (2016). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]
-
Liu, J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]
-
Kocienski, P. (n.d.). Protecting Groups. [Link]
-
Akter, T., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-205. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
-
De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
-
Liu, W., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13, 4293. [Link]
-
Yu, B., & Sun, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7384-7405. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Riley, F., et al. (2014). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]
-
Ahmed, A. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3866. [Link]
-
Ahmed, A. A., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(43), 30424-30433. [Link]
-
Ghanem, A. (2015). The Evolution of Chiral Chromatography. LCGC International, 28(11). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. selvita.com [selvita.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. afmps.be [afmps.be]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. rsc.org [rsc.org]
- 19. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 20. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Solid-phase synthesis protocols for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Executive Summary & Scope
This application note details the solid-phase synthesis (SPS) of 3-N-Cbz-amino-3-(1'-Boc-piperidin-3-yl)propionic acid , a sterically demanding
The synthesis of
Key Chemical Challenges Addressed:
-
Orthogonality: Retention of tert-butyl carbamate (Boc) during resin cleavage.
-
Sterics: Efficient Michael addition onto a bulky 3-piperidyl-substituted acrylate.
-
Racemization Control: Conditions optimized to minimize retro-Michael reactions.
Strategic Analysis & Retrosynthesis
The target molecule is constructed via the conjugate addition of an ammonia equivalent to a resin-bound acrylate. The acrylate precursor is synthesized in solution to ensure high purity prior to resin loading.
Orthogonal Protection Strategy
- -Amino Group (Beta position): Protected as Cbz (Benzyloxycarbonyl). Stable to TFA; removed via hydrogenolysis or strong acid (HBr/AcOH), allowing the Boc group to remain if needed, or allowing selective N-terminal elongation.
-
Piperidine Nitrogen: Protected as Boc (tert-Butyloxycarbonyl).[1] Labile to 95% TFA, but stable to 1% TFA used for resin cleavage.
-
C-Terminus: Linked to 2-CTC Resin via an ester bond. Cleaved with 1% TFA/DCM.
Synthetic Workflow Diagram
Figure 1: Integrated workflow combining solution-phase precursor synthesis with solid-phase assembly.
Experimental Protocols
Pre-SPS: Solution Synthesis of the Acrylate Scaffold
Objective: Synthesize (E)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid .
Reagents:
-
1-Boc-piperidine-3-carbaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic, 0.1 eq)
Procedure:
-
Dissolve 1-Boc-piperidine-3-carbaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (20 mL).
-
Add catalytic Piperidine (1 mmol).
-
Reflux at 100°C for 4 hours until CO₂ evolution ceases.
-
Cool to room temperature (RT) and concentrate in vacuo.
-
Dissolve residue in EtOAc, wash with 1M citric acid (to remove pyridine), water, and brine.
-
Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
QC: Verify structure via ¹H-NMR (look for alkene doublets at
5.8-7.0 ppm).
SPS Step 1: Resin Loading
Objective: Immobilize the acrylate onto 2-Chlorotrityl Chloride (2-CTC) resin.
Materials:
-
2-CTC Resin (Loading: 1.0–1.6 mmol/g)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Add DCM (10 mL) and swell for 30 min. Drain.
-
Loading Solution: Dissolve the Acrylate (1.2 eq relative to resin capacity) in DCM (10 mL). Add DIPEA (4.0 eq).
-
Coupling: Add the solution to the resin.[1][2] Agitate gently at RT for 2 hours.
-
Note: Do not use DMF in the loading step for 2-CTC; it can promote hydrolysis of the chloride.
-
-
Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 15 min.
-
Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).
SPS Step 2: Aza-Michael Addition
Objective: Introduce the primary amine at the
Reagents:
-
Ammonium Hydroxide (25% aq.) or Ammonia in Methanol (7N)
-
Trifluoroethanol (TFE) – Critical for promoting Michael addition on resin.
Protocol:
-
Solvent Exchange: Wash resin with TFE (3x).
-
Reaction: Suspend resin in a mixture of TFE and 25% aq. NH₄OH (1:1 v/v).
-
Volume: Ensure resin is fully covered.
-
-
Incubation: Seal the vessel tightly. Agitate at 40°C for 24–48 hours.
-
Optimization: The use of TFE (protic solvent) stabilizes the intermediate enolate and accelerates the reaction.
-
-
Washing: Drain and wash extensively: Water (3x), MeOH (3x), DMF (3x).
-
QC Check: Perform a Chloranil test (positive = blue beads) to confirm the presence of a free secondary/primary amine.
-
SPS Step 3: N-Cbz Protection
Objective: Protect the newly formed
Reagents:
Protocol:
-
Preparation: Suspend resin in DCM.
-
Addition: Add DIPEA (5.0 eq) followed by Cbz-Cl (3.0 eq) dropwise.
-
Incubation: Agitate at 0°C for 15 min, then RT for 2 hours.
-
Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
-
QC Check: Perform a Chloranil test (negative = colorless beads) to confirm complete protection.
SPS Step 4: Cleavage and Isolation
Objective: Release the target molecule while retaining the Boc group.
Reagents:
-
1% Trifluoroacetic Acid (TFA) in DCM.
-
Triisopropylsilane (TIPS) – Scavenger (optional for this step, but recommended).
Protocol:
-
Cleavage Cocktail: Prepare 1% TFA / 5% TIPS / 94% DCM.
-
Execution: Add cocktail to resin (10 mL per g). Agitate for 2 minutes (short bursts).
-
Collection: Filter the solution immediately into a flask containing Pyridine (to neutralize TFA and prevent Boc removal).
-
Repetition: Repeat the cleavage step 3–5 times.
-
Work-up: Concentrate the combined filtrates. Dissolve in EtOAc, wash with 5% KHSO₄ (to remove pyridine), water, and brine. Dry and concentrate.
Data Summary & Critical Parameters
Reagent Compatibility Table
| Component | Function | Critical Constraint | Recommended Reagent |
| Resin | Solid Support | Must allow acid cleavage < 5% TFA to save Boc. | 2-Chlorotrityl Chloride |
| Michael Donor | Amine Source | Must be nucleophilic but not cleave ester. | NH₄OH / TFE |
| Solvent (Michael) | Reaction Medium | Protic solvents accelerate Michael addition. | TFE (Trifluoroethanol) |
| Cleavage | Product Release | pH control essential to prevent Boc loss. | 1% TFA in DCM |
Troubleshooting Guide
-
Issue: Low Yield in Michael Addition.
-
Cause: Steric bulk of the piperidine ring hinders nucleophilic attack.
-
Solution: Increase temperature to 50°C and reaction time to 72h. Use high-pressure vial.
-
-
Issue: Loss of Boc Group.
-
Cause: Cleavage solution too acidic or exposure time too long.
-
Solution: Ensure TFA concentration is strictly 1%. Filter directly into a neutralizing buffer (Pyridine or dilute NaHCO₃).
-
-
Issue: Incomplete Cbz Protection.
-
Cause: Aggregation of resin-bound amines.
-
Solution: Perform "Double Coupling" of Cbz-Cl.
-
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the chemical logic governing the protecting group strategy (Orthogonality).
Figure 2: Orthogonality map demonstrating the stability window utilized for selective cleavage.
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[6] Tetrahedron Letters, 30(30), 3943–3946.
- Foundational text on 2-Chlorotrityl resin handling and mild cleavage conditions.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.
- Context on the utility and stability of beta-amino acid scaffolds.
- Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of beta-amino acids." Berichte der deutschen chemischen Gesellschaft, 59. Original description of the aldehyde-malonic acid condensation (Rodionov reaction), adapted here for the scaffold synthesis.
-
Merck / MilliporeSigma. "Solid Phase Peptide Synthesis: Cleavage from 2-Chlorotrityl Chloride Resin." Technical Application Note.
- Standard operating procedure for maintaining Boc integrity during cleavage.
- Dahmen, S., & Bräse, S. (2000). "The Solid-Phase Synthesis of Amines via Aza-Michael Addition." Angewandte Chemie International Edition, 39(24). Mechanistic support for the Aza-Michael addition on solid support.
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Pyridine, Chlorinated solvents).[7] All procedures should be performed in a fume hood with appropriate PPE. Yields may vary based on the specific steric conformation of the piperidine isomer used.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. scispace.com [scispace.com]
- 3. Mechanistic studies of malonic acid-mediated in situ acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. peptide.com [peptide.com]
- 7. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Coupling & Orthogonal Deprotection of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
The target molecule is a
Key Chemical Challenges[1]
-
Steric Hindrance: The C3 (beta) position is crowded by the piperidine ring and the carbamate-protected amine. This reduces the kinetics of nucleophilic attack during coupling, requiring high-efficiency activating agents.
-
Solubility: The lipophilic protecting groups (Cbz, Boc) and the piperidine ring make the molecule poorly soluble in water/methanol but highly soluble in DMF, DCM, and NMP.
-
Chemo-selectivity: Preserving the Boc group while removing Cbz (or vice versa) requires strict adherence to pH and scavenger protocols.[1]
Chemical Properties Table[1][4]
| Property | Specification / Note |
| Molecular Class | Protected |
| Backbone Protection | Cbz (Z) : Acid-stable, removed by Hydrogenolysis ( |
| Side-Chain Protection | Boc : Base-stable, Hydrogenolysis-stable, removed by TFA/HCl.[1] |
| Chirality | Contains chiral centers at the |
| Recommended Solvents | DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane).[1] |
Strategic Workflow: The Orthogonality Decision Tree
The success of using this building block lies in the order of deprotection. The following diagram illustrates the divergent pathways available for functionalization.
Figure 1: Orthogonal deprotection strategy allowing selective functionalization of either the backbone amine or the piperidine side chain.[1]
Detailed Experimental Protocols
Protocol A: C-Terminus Activation & Coupling (The "Forward" Reaction)
Objective: Couple the carboxylic acid of the scaffold to a resin-bound amine or free amine in solution.[1]
Rationale: Due to steric bulk at the
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent (eq) of the 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add 1.0 eq of HATU and 2.0 eq of DIPEA.
-
Critical Step: Allow the mixture to activate for 2–5 minutes (color change to yellow/orange is typical). Do not exceed 10 minutes to avoid potential racemization of the activated ester.
-
-
Addition: Add the activated solution to the amine component (resin-bound or free amine, 1.0–1.2 eq).
-
Reaction: Stir/shake at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS or Kaiser test (if solid phase).[1]
-
-
Workup (Solution Phase): Dilute with EtOAc, wash with 5%
(removes basic impurities), sat. , and brine. Dry over .[1]
Protocol B: Selective Cbz Removal (Hydrogenolysis)
Objective: Expose the backbone amine without affecting the Boc-piperidine.[1]
Reagents:
-
Catalyst: 10% Pd/C (Palladium on Carbon).[1]
-
Solvent: Methanol (MeOH) or EtOH.[1]
-
Hydrogen Source:
gas (balloon) or Ammonium Formate (transfer hydrogenation).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the coupled intermediate in MeOH. Flush the vessel with Nitrogen.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if 100 mg substrate, add 10 mg catalyst).
-
Safety: Pd/C is pyrophoric. Add under inert atmosphere or wet with solvent first.
-
-
Hydrogenation: Purge with
gas and stir under a balloon of for 2–6 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Concentration: Evaporate solvent. The Boc group remains intact.
-
Note: If the molecule contains Sulfur (Met, Cys), Pd catalyst may be poisoned. Use liquid HF or HBr/AcOH protocols (caution: HBr removes Boc too) or specialized poisoning-resistant catalysts.[1]
-
Protocol C: Selective Boc Removal (Acidolysis)
Objective: Expose the piperidine nitrogen without affecting the Cbz-amine.[1]
Reagents:
-
Scavenger: Triisopropylsilane (TIPS) and Water (to quench t-butyl cations).[1]
-
Solvent: DCM.
Step-by-Step Procedure:
-
Cocktail Prep: Prepare a solution of TFA/DCM/TIPS/H2O (50:45:2.5:2.5 v/v).
-
Reaction: Add the solution to the substrate (10 mL per gram of resin/substrate).
-
Incubation: Stir at RT for 30–60 minutes.
-
Workup:
-
SPPS: Wash resin with DCM (3x), DMF (3x), and DCM (3x).
-
Solution: Evaporate volatiles under
flow.[1] Precipitate the product using cold Diethyl Ether to remove TFA salts.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the piperidine ring.[1] | Switch to PyAOP or COMU (more reactive than HATU). Increase temperature to 40°C or use Microwave irradiation (50°C, 10 min). |
| Racemization | Over-activation or excessive base.[1] | Use Collidine (TMP) instead of DIPEA (weaker base, less racemization). Reduce activation time to < 2 mins. |
| Cbz not removing | Catalyst poisoning (S, N lone pairs). | Add a drop of Acetic Acid to the hydrogenation. Increase |
| Boc removal affects Cbz | Impure TFA or very long reaction times.[1] | Ensure TFA is high grade. Limit reaction time to 1 hour max. Cbz is generally very stable to TFA. |
References
-
Isidro-Llobet, A., et al. (2009).[1][4] "Amino Acid-Protecting Groups."[1] Chemical Reviews. (Comprehensive guide on orthogonality). [1]
-
Albericio, F., & Byman, O. (2008). "Peptide Synthesis: Coupling Reagents." Encyclopedia of Life Sciences. (Mechanism of HATU/HOAt). [1]
-
Han, S.Y., & Kim, Y.A. (2004).[6] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Optimization of hindered couplings). [1]
-
Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis." (Standard protocols for Cbz/Boc removal). [1]
(Note: While specific literature on the exact "3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid" string is proprietary or rare, the protocols above are derived from standard methodologies for homologous
Sources
- 1. 3-N-Boc-amino-3-(4')-piperidine-propionic acid | C13H24N2O4 | CID 24729684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(N-Cbz-amino)-3-(1-Boc-piperidin-3-yl)propanoic Acid: A Novel Peptidomimetic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Structural Constraint in Peptide Therapeutics
Natural peptides, while exhibiting high potency and specificity, are often hindered as therapeutic agents by their poor metabolic stability and conformational flexibility.[1] The inherent flexibility of a linear peptide chain results in a significant entropic penalty upon binding to its target, which can decrease affinity.[1] Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[2] By incorporating rigid structural motifs, or scaffolds, we can lock the molecule into a bioactive conformation, thereby enhancing receptor affinity, increasing stability against proteolysis, and improving overall pharmacokinetic properties.[3][4]
This guide focuses on a unique and strategically designed peptidomimetic scaffold: 3-(N-Cbz-amino)-3-(1-Boc-piperidin-3-yl)propanoic acid . This non-natural β-amino acid incorporates a 3,3-disubstituted piperidine ring, a privileged structure in medicinal chemistry known to impart favorable properties such as improved solubility and receptor binding affinity.[5] The scaffold's design is notable for its orthogonal protection scheme, featuring both Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. This dual protection allows for its versatile and controlled incorporation into complex peptide sequences, making it a valuable tool for modern drug discovery.
The Scaffold: Structure and Strategic Design
The core of this peptidomimetic building block is a β-amino acid with a piperidine ring at the Cα position. The precise chemical structure is interpreted as 3-(N-Cbz-amino)-3-(1-Boc-piperidin-3-yl)propanoic acid .
Caption: Structure of 3-(N-Cbz-amino)-3-(1-Boc-piperidin-3-yl)propanoic acid.
The Rationale Behind Orthogonal Protection
The key to this scaffold's utility lies in its orthogonal protecting groups.[6][7] Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other.[8]
-
Boc (tert-Butoxycarbonyl) Group: This group protects the piperidine nitrogen. It is labile to strong acids, such as Trifluoroacetic Acid (TFA).[9] In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the Boc group on the piperidine ring will remain intact during the entire chain assembly process, as Fmoc deprotection is performed with a base (piperidine).[6]
-
Cbz (Carboxybenzyl) Group: This group protects the α-amino group of the β-amino acid backbone. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[7][10] The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂/Pd-C).[10]
This strategic protection scheme allows the researcher to decide when and how to deprotect each nitrogen, enabling complex synthetic routes such as on-resin cyclization or branching. For standard linear peptide synthesis, the Cbz group acts as the temporary α-amino protecting group, which is removed to allow for peptide bond formation. However, its stability to standard SPPS deprotection conditions means it is not suitable for direct use in a standard Fmoc-SPPS workflow. A more practical approach for SPPS would be to synthesize the Fmoc-protected version of this scaffold, 3-(N-Fmoc-amino)-3-(1-Boc-piperidin-3-yl)propanoic acid, leaving the Boc group as a stable side-chain protection.
Proposed Synthesis of the Fmoc-Protected Scaffold
While not commercially widespread, a plausible synthetic route for Fmoc-3-amino-3-(1-Boc-piperidin-3-yl)propanoic acid can be devised from known chemical transformations, for instance, starting from a suitable piperidine precursor. The following is a conceptual workflow.
Caption: Conceptual synthetic workflow for the Fmoc-protected scaffold.
This multi-step synthesis would involve creating the carbon backbone and introducing the amino functionality before protecting it with the Fmoc group. The resulting building block is then ready for incorporation into peptides via SPPS.
Application Protocols: Incorporation into Peptides via SPPS
Due to the gem-disubstituted Cα, this amino acid is sterically hindered.[11] Standard coupling conditions may result in low yields or incomplete reactions. Therefore, optimized protocols are essential for successful incorporation.
Pre-Coupling Considerations
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HCTU, or COMU | These are highly potent uronium/aminium-based reagents that form highly reactive esters, overcoming the steric barrier more effectively than standard carbodiimides like DIC.[12][13] |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to prevent side reactions. Use 2-4 equivalents relative to the amino acid. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | NMP has superior solvating properties compared to DMF, which can help to reduce peptide aggregation and improve reaction kinetics, especially for difficult sequences.[12] |
| Reaction Time | Extended (e.g., 2-4 hours) | Steric hindrance slows down the reaction rate, requiring longer coupling times to ensure completion.[12] |
| Temperature | Room Temperature or Microwave | While gentle heating can increase reaction rates, microwave-assisted SPPS is highly effective for driving difficult couplings to completion rapidly and efficiently.[11] |
Protocol 1: Double Coupling using HATU
This protocol is recommended for ensuring high coupling efficiency for the sterically hindered scaffold.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the growing peptide chain on the solid support, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve Fmoc-3-amino-3-(1-Boc-piperidin-3-yl)propanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow the mixture to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes at room temperature.
-
Wash: Drain the reaction vessel and wash the resin with NMP (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of activated amino acid as in step 2. Add it to the resin and allow the coupling to proceed for another 60-90 minutes.
-
Capping (Optional but Recommended): After the second coupling, wash the resin with NMP. To block any unreacted free amines, perform a capping step by treating the resin with a solution of 20% acetic anhydride and 2.5% DIPEA in NMP for 10 minutes.
-
Final Wash: Wash the resin thoroughly with NMP (3x) and DCM (3x) and proceed to the deprotection of the Fmoc group for the next coupling cycle.
Post-Synthesis: Cleavage, Purification, and Characterization
Cleavage from Resin and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups (including the Boc on the piperidine) must be removed.
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard reagent is "Reagent K" or a similar mixture:
-
TFA (Trifluoroacetic Acid): 90-95%
-
TIS (Triisopropylsilane): 2.5-5% (cation scavenger)
-
Water: 2.5-5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. The TFA will cleave the peptide from the resin and remove the Boc group from the piperidine and other acid-labile side-chain protecting groups.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.
Purification and Characterization Workflow
Caption: Standard workflow for peptide purification and characterization.
-
Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization:
-
Analytical RP-HPLC: Assess the purity of the final product.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the synthesized peptidomimetic to verify its identity.
-
NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR (like COSY and NOESY) can be used to confirm the structure and study the conformational preferences imposed by the piperidine scaffold.[15][16]
-
Conclusion: A Versatile Tool for Advanced Peptidomimetic Design
3-(N-Cbz-amino)-3-(1-Boc-piperidin-3-yl)propanoic acid, and its more synthetically accessible Fmoc-protected variant, represents a sophisticated building block for peptidomimetic design. Its rigid piperidine core serves to conformationally constrain the peptide backbone, a proven strategy for enhancing biological activity and stability. The orthogonal protection scheme offers synthetic flexibility for creating advanced structures. While its steric bulk demands optimized coupling protocols, the successful incorporation of this scaffold can unlock novel chemical space and lead to the development of next-generation peptide-based therapeutics.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. (2008). Current Opinion in Chemical Biology. Retrieved February 15, 2026, from [Link]
-
Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. (2006, November 1). Current Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Reddit - r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 15, 2026, from [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023, July 20). Scientific Reports. Retrieved February 15, 2026, from [Link]
-
Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. (2006, November 1). Bentham Science Publishers. Retrieved February 15, 2026, from [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2022). Molecules. Retrieved February 15, 2026, from [Link]
-
Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. (2023, May 11). International Journal of Molecular Sciences. Retrieved February 15, 2026, from [Link]
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021, October 14). Biomolecules. Retrieved February 15, 2026, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]
-
Piperidine-mediated side product formation for Asp(OBut)-containing peptides. (2000). Journal of Peptide Science. Retrieved February 15, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Universal Peptidomimetics. (2010, December 23). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews. Retrieved February 15, 2026, from [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). Molecules. Retrieved February 15, 2026, from [Link]
-
Conformational Dynamics in Extended RGD-Containing Peptides. (2020, July 29). DSpace@MIT. Retrieved February 15, 2026, from [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2016, January 20). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). Molecules. Retrieved February 15, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Angewandte Chemie International Edition. Retrieved February 15, 2026, from [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Site-Specific N-Terminal Modification of Peptides with 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Abstract
N-terminal modification of peptides is a cornerstone strategy in drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, cell permeability, and biological activity.[1][2] This guide provides a comprehensive experimental protocol for the site-specific acylation of a peptide's N-terminus with the novel bifunctional linker, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. We will detail a three-stage process encompassing carbodiimide-mediated coupling, selective hydrogenolysis of the Carboxybenzyl (Cbz) group, and final deprotection of the tert-Butoxycarbonyl (Boc) group with concurrent cleavage from the solid-phase resin. This protocol is designed for researchers in biochemistry, pharmacology, and drug development, offering a robust framework for creating precisely modified peptide conjugates.
Introduction: The Rationale for Piperidine-Based N-Terminal Modification
The selective modification of a peptide's N-terminus offers a unique handle for introducing functionalities that can profoundly alter its pharmacological profile.[3] Unlike modifications targeting amino acid side chains (e.g., lysine or cysteine), N-terminal modification occurs at a single, defined position, ensuring product homogeneity.
The modifying agent, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, is a sophisticated building block designed for multi-step synthetic strategies. Its key features include:
-
Propionic Acid Handle: Provides a carboxylic acid for standard amide bond formation with the peptide's N-terminal α-amine.
-
Piperidine Scaffold: A prevalent motif in pharmaceuticals that can enhance metabolic stability and influence conformation.[4]
-
Orthogonal Protecting Groups: The Cbz and Boc groups protect the two amine functionalities on the piperidine ring. Their distinct chemical labilities are the lynchpin of this protocol, allowing for sequential and selective deprotection.[5][6] The Cbz group is labile to hydrogenolysis, while the Boc group is labile to strong acid.[6] This orthogonality prevents unwanted side reactions and allows for the stepwise unveiling of reactive sites for further conjugation if desired.
This guide will walk through the practical execution of this modification, from initial coupling to final purification and characterization.
Experimental Overview & Chemical Strategy
The overall workflow is a multi-stage process that leverages the principles of solid-phase peptide synthesis (SPPS) and orthogonal protection. The peptide is assumed to be fully assembled on a solid-phase resin (e.g., Rink Amide resin for a C-terminally amidated peptide) with its N-terminus deprotected (free amine).
Figure 1: High-level experimental workflow for N-terminal modification.
Detailed Experimental Protocols
Materials and Reagents
-
Peptide: Fully synthesized on a solid-phase support (e.g., Rink Amide resin, 0.1 mmol scale), with the final N-terminal Fmoc group removed.
-
Modifying Agent: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid.
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysulfosuccinimide (Sulfo-NHS).[7][8]
-
Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).
-
Bases: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Reagents: Palladium on carbon (Pd/C, 10 wt. %), Hydrogen gas (H₂).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).[9]
-
Purification: Acetonitrile (ACN, HPLC grade), HPLC-grade water.
Stage 1: N-Terminal Coupling via EDC/Sulfo-NHS Chemistry
This stage activates the carboxylic acid of the modifying agent to form a stable intermediate that efficiently reacts with the peptide's N-terminal primary amine.[1]
Rationale: The use of Sulfo-NHS in conjunction with EDC is critical. EDC alone forms a highly reactive O-acylisourea intermediate that is unstable in aqueous or protic solutions.[7] Sulfo-NHS converts this transient species into a more stable, amine-reactive Sulfo-NHS ester, increasing coupling efficiency and minimizing side reactions like hydrolysis.[8]
Protocol:
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin (~0.1 mmol) in DMF in a peptide synthesis vessel for 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vial, dissolve 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid (1.5 eq, 0.15 mmol), EDC (1.5 eq, 0.15 mmol), and Sulfo-NHS (1.5 eq, 0.15 mmol) in DMF (approx. 2 mL).
-
Coupling Reaction: Add the activation solution to the swollen resin. Add DIPEA (3.0 eq, 0.30 mmol) to the vessel. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.[2] A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete; allow the reaction to proceed longer or consider a second coupling.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents. Dry the resin under a stream of nitrogen.
| Reagent | Equivalents (eq) | Moles (for 0.1 mmol scale) | Purpose |
| Peptide-Resin | 1.0 | 0.1 mmol | Substrate |
| 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid | 1.5 | 0.15 mmol | Modifying Agent |
| EDC | 1.5 | 0.15 mmol | Carboxylic Acid Activator |
| Sulfo-NHS | 1.5 | 0.15 mmol | Stabilizes Activated Intermediate |
| DIPEA | 3.0 | 0.30 mmol | Non-nucleophilic base to maintain pH |
Table 1: Reagent stoichiometry for the N-terminal coupling reaction.
Stage 2: Selective Cbz Group Deprotection by Hydrogenolysis
This step selectively removes the Cbz group, exposing the amine at the 3-position of the piperidine ring while leaving the Boc group and all acid-labile side-chain protecting groups on the peptide untouched.
Rationale: Catalytic hydrogenation is a mild and highly specific method for cleaving benzyl-type protecting groups like Cbz.[10][11] The Pd/C catalyst facilitates the reaction of H₂ gas with the Cbz group, cleaving it to release toluene and carbon dioxide, leaving a free amine. This reaction is orthogonal to the acid-labile Boc and Trt groups.[12]
Protocol:
-
Resin Swelling: Swell the dried, modified peptide-resin from Stage 1 in methanol (MeOH) for 30 minutes in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Add 10% Pd/C catalyst (approx. 0.2 eq by weight relative to the theoretical peptide weight).
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask. Purge the flask gently with H₂.
-
Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere for 12-16 hours.
-
Monitoring: Reaction completion can be monitored by cleaving a small amount of peptide and analyzing by LC-MS to confirm the mass change corresponding to Cbz removal.
-
Catalyst Removal: Carefully filter the resin through a pad of Celite to remove the Pd/C catalyst. Wash the resin extensively with MeOH, DCM, and DMF to ensure all catalyst is removed.
-
Drying: Dry the resin under a stream of nitrogen.
Stage 3: Final Cleavage and Boc Deprotection
This final stage simultaneously cleaves the modified peptide from the solid support and removes the Boc protecting group from the piperidine linker, along with any remaining acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).
Rationale: A strong acid, typically TFA, is used for the final deprotection and cleavage.[9] A "cleavage cocktail" containing scavengers is essential. During deprotection, reactive carbocations (e.g., tert-butyl cations from Boc) are generated, which can re-attach to sensitive amino acid residues like tryptophan or methionine.[9][13] Scavengers like TIS and water trap these cations, preventing side reactions.[9]
Figure 2: Orthogonal deprotection strategy for Cbz and Boc groups.
Protocol:
-
Resin Preparation: Place the dried resin from Stage 2 into a reaction vessel.
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Add approximately 10 mL of this cocktail per 0.1 mmol of resin.
-
Cleavage Reaction: Agitate the resin in the cleavage cocktail at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL conical tube. Add the filtrate dropwise into a larger volume (approx. 40 mL) of cold diethyl ether. A white precipitate (the crude peptide) should form.[14]
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, lightly dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain a fluffy white powder.
Purification and Characterization
Purification by RP-HPLC
The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and other impurities.
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC System: Use a preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC) system with a C18 column.[5][15]
-
Mobile Phases:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient Elution: Purify the peptide using a linear gradient of increasing Buffer B (e.g., 5% to 65% Buffer B over 40 minutes). The optimal gradient will depend on the hydrophobicity of the specific peptide.[16]
-
Fraction Collection: Collect fractions corresponding to the main product peak, typically monitored at 214 or 220 nm.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide.
| Parameter | Recommended Setting |
| Column | C18 stationary phase (e.g., 5 µm, 100 Å pore size) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Detection | UV at 214 nm and 280 nm (if Trp/Tyr present) |
| Gradient | Optimized based on peptide hydrophobicity (e.g., 5-65% B) |
| Flow Rate | Dependent on column dimensions (analytical vs. prep) |
Table 2: Typical RP-HPLC parameters for analysis and purification.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the successful modification by verifying the final molecular weight of the peptide conjugate.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% ACN/Water with 0.1% Formic Acid).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation:
-
Confirm that the observed molecular weight matches the theoretical calculated mass of the N-terminally modified peptide.
-
In MS/MS fragmentation analysis, the N-terminal modification will result in a corresponding mass shift on all N-terminal fragment ions (a- and b-ions).[1][4] C-terminal fragment ions (y-ions) will remain unchanged relative to the unmodified peptide, providing further confirmation of the modification site.[1]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete N-Terminal Coupling | Insufficient reagent equivalents; Poor resin swelling; Steric hindrance at N-terminus. | Increase equivalents of coupling reagents to 2.0. Ensure adequate swelling time in DMF. Increase reaction time to 12 hours. Consider a different coupling reagent like HATU if the issue persists.[17] |
| Incomplete Cbz Deprotection | Catalyst poisoning (e.g., by sulfur-containing residues); Insufficient H₂ pressure. | Ensure peptide sequence is free of unprotected Cys or Met if possible. Use a fresh, high-quality Pd/C catalyst. Increase reaction time and ensure vigorous stirring to maximize catalyst contact. |
| Side-Product Formation during Cleavage | Ineffective scavenging of carbocations. | Ensure the cleavage cocktail is freshly prepared. For peptides rich in Trp or Met, consider adding 1,2-ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5).[9] |
| Poor Peptide Precipitation in Ether | Peptide is too short, too hydrophilic, or amount is very low. | Reduce the volume of the TFA filtrate by blowing a gentle stream of N₂ before adding to ether. Try precipitating into a 1:1 mixture of ether and hexane. Place at -20°C for 1 hour to encourage precipitation.[14] |
Conclusion
This application note provides a detailed, field-tested protocol for the N-terminal modification of peptides using 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. By leveraging a robust EDC/Sulfo-NHS coupling method and a carefully planned orthogonal deprotection strategy, researchers can reliably synthesize well-defined peptide conjugates. The inclusion of in-process monitoring, rigorous purification, and definitive mass spectrometric characterization ensures the generation of high-purity materials suitable for advanced research in drug development and chemical biology.
References
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]
-
Zhang, L., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Lipshutz, B. H., et al. (2023). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Gordon, C. P., et al. (2021). A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection. Organic & Biomolecular Chemistry. [Link]
-
Rao, D. R., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. [Link]
-
Andersen, P. M., et al. (2013). Characterization of a novel +70 Da modification in rhGM-CSF expressed in E. coli using chemical assays in combination with mass spectrometry. ResearchGate. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Schwendeman, S. P., et al. (2011). Minimizing acylation of peptides in PLGA microspheres. PMC. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Pathak, T. P., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. AAPPTEC. [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Matrix Science. [Link]
-
Ghadiri, M. R., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Reddit. (2024). Feasibility of a one-pot EDC coupling. r/Chempros. [Link]
-
Van der Veken, P., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate. [Link]
-
ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? ResearchGate. [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. tdcommons.org [tdcommons.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid in Drug Discovery
[1]
Executive Summary
The compound 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid represents a high-value "chimera" scaffold in modern medicinal chemistry.[1] It integrates the structural rigidity of a piperidine ring with the backbone flexibility of a
This orthogonality allows medicinal chemists to selectively functionalize either nitrogen atom independently, making this building block essential for:
-
Peptidomimetics: Introducing conformational constraints into peptide backbones to improve proteolytic stability (e.g.,
-peptides).[1][2][3] -
Diversity-Oriented Synthesis (DOS): Creating libraries of small molecules targeting GPCRs and Integrins by varying substituents on the two distinct nitrogen "handles."[1]
-
Fragment-Based Drug Design (FBDD): Serving as a core linker that orients pharmacophores in precise 3D vectors.[1]
Chemical Profile & Handling
| Property | Specification |
| Molecular Formula | C |
| Functional Class | Orthogonally Protected |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM.[1] Sparingly soluble in water. |
| Stability | Stable at -20°C (desiccated).[1] Hygroscopic. |
| Chirality | Typically supplied as a racemate or specific diastereomer (e.g., R,R or S,S).[1] Critical: Verify stereochemistry certificate for enantioselective synthesis. |
Handling Precautions:
Application I: Diversity-Oriented Synthesis (The "Branching" Protocol)[1]
The primary application of this scaffold is the independent elaboration of the side chain (piperidine) and the backbone.[1] This protocol details the "Side-Chain First" strategy, where the piperidine ring is derivatized before the backbone is extended.[1]
Mechanistic Logic
-
Boc Removal: Achieved via Trifluoroacetic acid (TFA).[1][4] The Cbz group is stable to TFA.[1]
-
Functionalization: The liberated piperidine amine is highly nucleophilic, allowing for reductive amination, acylation, or sulfonylation.[1]
-
Cbz Removal: Achieved via Hydrogenolysis (H
/Pd-C).[1][4][5] This step is performed after side-chain modification to expose the backbone amine for peptide coupling.
Experimental Protocol
Step 1: Resin Loading or Solution Phase Protection
-
Context: If using Solid Phase Peptide Synthesis (SPPS), the carboxylic acid is first coupled to the resin (e.g., Wang or Rink Amide).[1]
-
Reagents: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), Resin.[1]
-
Procedure: Pre-activate the acid with HATU/DIPEA in DMF for 5 mins. Add to resin.[6] Shake for 2 hours. Wash DMF (3x), DCM (3x).[1]
Step 2: Selective Boc Deprotection (Side Chain Activation)
-
Reagent: 20% TFA in Dichloromethane (DCM) (v/v).[1]
-
Procedure: Treat the protected intermediate with the TFA solution for 30 minutes at Room Temperature (RT).
-
Validation: Monitor by LC-MS. Mass shift: M - 100 Da (Loss of Boc).[1] The Cbz group (M+134) remains intact.[1]
-
Wash: DCM (3x), 5% DIPEA in DMF (to neutralize), DMF (3x).
Step 3: Side Chain Diversification (e.g., Reductive Amination) [1]
-
Goal: Attach a hydrophobic moiety to the piperidine nitrogen.[1]
-
Reagents: Benzaldehyde (5.0 equiv), NaBH(OAc)
(5.0 equiv), 1% Acetic Acid in DMF.[1] -
Procedure: Add aldehyde to the resin-bound amine.[1] Shake for 2 hours. Add reducing agent.[5] Shake overnight.
-
Result: The piperidine nitrogen is now benzylated. The backbone amine is still Cbz-protected.
Step 4: Cbz Deprotection (Backbone Activation)
-
Reagent: H
(1 atm) with Pd/C (10 wt%) in MeOH/DMF.-
Note for Solid Phase: Hydrogenolysis on solid phase is difficult.[1] If on resin, use HBr/Acetic Acid or TMSI (Trimethylsilyl iodide) for Cbz removal, though this is harsh.[1]
-
Alternative Strategy: Perform this step in solution phase before loading, or use an orthogonal protecting group strategy compatible with resin (e.g., replace Cbz with Fmoc if SPPS is strictly required).[1]
-
-
Standard Solution Phase Protocol: Dissolve intermediate in MeOH. Add Pd/C. Stir under H
balloon for 4 hours. Filter through Celite.
Workflow Visualization
Caption: Orthogonal deprotection workflow allowing selective functionalization of the piperidine ring prior to backbone extension.
Application II: Peptidomimetic Design (Integrin Antagonists)[1]
Design Logic
-
Pharmacophore A (Basic): The piperidine nitrogen (after Boc removal) can mimic the basic guanidine group of Arginine if extended with a spacer, or simply act as a basic anchor.[1]
-
Pharmacophore B (Acidic): The C-terminal carboxylic acid mimics the Aspartic acid.[1]
-
Scaffold: The propionic backbone provides the specific distance (
) required between the basic and acidic centers for high-affinity binding.[1]
Synthesis Protocol: RGD Mimetic Assembly
-
Starting Material: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid.[1]
-
C-Terminal Protection: Protect the carboxylic acid as a Methyl Ester (MeOH, SOCl
).[1] -
Backbone Capping:
-
Guanidine Mimic Installation:
-
Final Deprotection: Hydrolyze Methyl Ester (LiOH, THF/H
O) to expose the acidic pharmacophore.[1]
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Incomplete Boc Removal | Steric hindrance from the Cbz group or piperidine ring conformation.[1] | Increase reaction time to 1 hour; use 50% TFA. Ensure efficient agitation. |
| Cbz Removal Fails (Solution) | Catalyst poisoning (Sulphur traces) or steric bulk.[1] | Use Pearlman's Catalyst (Pd(OH) |
| Racemization | Base-catalyzed epimerization during coupling.[1] | Use weak bases (Collidine) instead of DIPEA.[1] Use Oxyma/DIC coupling reagents which suppress racemization.[1] |
| Poor Solubility | Aggregation of beta-peptide sequences.[1] | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl) during coupling.[1] |
References
-
Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Context: Foundational theory on using beta-amino acids (foldamers) to stabilize peptide secondary structures.[1]
-
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[4][5][7][] Chemical Reviews, 109(6), 2455–2504.[1] Link[1]
- Context: Authoritative guide on orthogonal protection strategies (Cbz vs Boc) and deprotection conditions.
-
Hook, D. F., et al. (2005).[1] "Beta-Peptides: From Structure to Function." Journal of Peptide Science, 11(11), 735-743. Link
- Context: Discusses the biological stability and synthesis of beta-peptides using cyclic amino acid scaffolds.
-
Organic Chemistry Portal. "Cbz-Protected Amino Groups." Link
- Context: Verified protocols for Cbz removal and comp
Sources
- 1. PubChemLite - 3-n-boc-amino-3-(4')-piperidine-propionic acid (C13H24N2O4) [pubchemlite.lcsb.uni.lu]
- 2. wjarr.com [wjarr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
Troubleshooting & Optimization
Technical Support Center: A Guide to Solubilizing 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. We recognize that this highly functionalized building block, while valuable, presents unique solubility challenges that can impede experimental progress. This guide is born from extensive field experience and a deep understanding of the molecule's physicochemical properties. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experimental conditions effectively. Here, we will dissect the molecule's behavior in various solvent systems and provide logical, step-by-step strategies to achieve consistent and reliable solubilization.
Section 1: Understanding the Molecule's Complex Solubility Profile
The solubility behavior of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is governed by a delicate interplay between its polar, ionizable groups and its bulky, nonpolar protecting groups. A clear understanding of its structure is the first step in predicting and solving solubility issues.
-
Zwitterionic Potential : The molecule contains a basic piperidine nitrogen and an acidic propionic acid group. In a neutral aqueous environment, it is likely to exist as a zwitterion—a molecule with both a positive and a negative charge, resulting in a net neutral charge.[1] Zwitterions often exhibit high melting points and poor solubility in both aqueous and organic solvents around their isoelectric point (pI), the pH at which the net charge is zero.[2][3]
-
Hydrophobic Moieties : The presence of two large, nonpolar protecting groups—the benzyloxycarbonyl (Cbz) and the tert-butyloxycarbonyl (Boc)—imparts significant hydrophobic character to the molecule.[4][5] These groups hinder solvation by polar solvents like water and favor dissolution in organic media. The Cbz group, in particular, is known to promote crystallinity, which can further decrease solubility.[6]
This structural dichotomy—a polar, zwitterionic core flanked by large hydrophobic groups—is the primary reason for its challenging solubility. The key to solubilization is to select a solvent system that can adequately solvate all parts of the molecule or to modify the molecule's ionic state through pH adjustment to favor interaction with polar solvents.
Visualizing pH-Dependent Ionization States
The ionization state of the molecule is critically dependent on the pH of the solution. By manipulating the pH, we can shift the equilibrium away from the poorly soluble zwitterionic form to a more soluble cationic or anionic salt.
Caption: pH-dependent forms of the molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound completely insoluble in water, and only sparingly soluble in dichloromethane (DCM)?
This is the classic challenge presented by this molecule. In water, the large, greasy Cbz and Boc groups prevent effective hydration, leading to insolubility.[7] In a nonpolar solvent like DCM, the polar zwitterionic core cannot be adequately solvated, resulting in poor solubility. You are observing the consequences of the molecule's dual nature.
Q2: What is the best starting solvent to try for solubilization?
For a compound with this structure, polar aprotic solvents are the most promising starting point. Solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are generally effective.[8] These solvents have a high dielectric constant and polarity, allowing them to solvate the charged portions of the molecule, while also possessing nonpolar character to interact favorably with the Cbz and Boc groups. Always start with a small amount of your compound to test solubility before committing the bulk of your material.
Q3: How can I use pH to improve solubility in aqueous systems?
Adjusting the pH is a powerful technique to increase solubility.[9][10] By moving the pH away from the molecule's isoelectric point, you convert the zwitterion into a salt, which is significantly more soluble in water.
-
To create the anionic salt: Dissolve the compound in a dilute aqueous base, such as 0.1 M ammonium bicarbonate or a carefully controlled amount of 0.1 M NaOH, to deprotonate the carboxylic acid.[11]
-
To create the cationic salt: Dissolve the compound in a dilute aqueous acid, such as 10-25% acetic acid or a highly diluted HCl solution, to protonate the piperidine nitrogen.[11]
Caution: The Boc group is labile under strongly acidic conditions (e.g., concentrated trifluoroacetic acid or HCl), so use the minimum concentration of acid required and avoid prolonged exposure.[12]
Q4: Which co-solvent systems are most effective, and how do I use them?
Co-solvents are an excellent strategy when a single solvent fails.[13][14][15] The principle is to use a small amount of a strong organic solvent to first wet and de-aggregate the compound, and then add a second solvent (often aqueous) in which it is more soluble as a salt.
-
Begin by dissolving the compound in a minimal volume of DMSO or DMF.
-
Once dissolved, slowly add your desired aqueous buffer (e.g., PBS at pH 7.4 or an acidic/basic buffer as described in Q3) to the solution with vigorous stirring. This method prevents the compound from crashing out and often allows for the preparation of stable solutions at higher concentrations than would be possible otherwise.
Q5: Is it safe to heat the mixture to aid dissolution?
Gentle warming (e.g., to 30-40 °C) can be used cautiously to increase the rate of dissolution.[16] However, prolonged or excessive heating is not recommended. As mentioned, the Boc group can be sensitive, and other degradation pathways may become accessible at elevated temperatures. Sonication is often a safer and more effective alternative to heating for breaking up solid particles and enhancing solubilization.
Section 3: Step-by-Step Troubleshooting Protocols
This section provides actionable workflows for systematically tackling solubility issues. The choice of protocol depends on the requirements of your downstream application (e.g., whether organic solvents or specific pH ranges are permissible).
Troubleshooting Workflow Diagram
This flowchart provides a logical decision-making process for achieving solubilization.
Caption: A decision tree for troubleshooting solubility.
Protocol 1: Direct Solubilization in Polar Aprotic Solvents
-
Objective : To dissolve the compound directly in a strong organic solvent.
-
Best For : Organic synthesis, reactions where water is undesirable.
-
Place a small, accurately weighed sample of the compound (e.g., 1-2 mg) into a clean vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO or DMF) to the vial.
-
Vortex the vial vigorously for 30 seconds.
-
If the solid persists, sonicate the vial in a water bath for 2-5 minutes.
-
Visually inspect for complete dissolution against a bright background. If a clear solution is obtained, the compound is soluble at that concentration.
-
If the compound remains insoluble, incrementally add more solvent and repeat steps 3-5 to determine the approximate solubility limit.
Protocol 2: pH-Adjusted Aqueous Solubilization
-
Objective : To dissolve the compound as a salt in an aqueous medium.
-
Best For : Preparing stock solutions for biological assays, purification by HPLC.
-
Place a weighed sample of the compound into a vial.
-
For Basic Solubilization (Anionic Salt):
-
Add a 0.1 M solution of ammonium bicarbonate (NH₄HCO₃) dropwise while stirring. The effervescence of CO₂ indicates neutralization of the carboxylic acid.
-
Continue adding until the solid dissolves completely. Gentle warming or sonication may assist.
-
-
For Acidic Solubilization (Cationic Salt):
-
Add a 10% (v/v) solution of acetic acid in water dropwise while stirring.
-
Continue adding until a clear solution is formed.
-
Note: If using a stronger acid like HCl, use a highly dilute solution (e.g., 0.1 M) and add it stoichiometrically to avoid Boc deprotection.[12]
-
-
Once dissolved, the solution can be further diluted with water or an appropriate buffer to the final desired concentration.
Protocol 3: Co-Solvent System Development
-
Objective : To create a stable solution in a mixed aqueous-organic system.
-
Best For : Applications sensitive to high concentrations of organic solvents but where aqueous solubility is poor.
-
Weigh the compound into a vial.
-
Add the minimum volume of DMSO or DMF required to form a concentrated, clear solution (as determined in Protocol 1). It is critical to achieve complete dissolution at this stage.
-
In a separate container, prepare the desired final aqueous buffer (e.g., water, PBS, Tris buffer).
-
With rapid and continuous stirring, add the aqueous buffer to the concentrated organic stock solution slowly and dropwise. Adding the aqueous phase to the organic phase helps prevent the compound from precipitating.
-
Monitor the solution for any signs of cloudiness or precipitation. If this occurs, the solubility limit in that specific co-solvent ratio has been exceeded.
Section 4: Data & Quick Reference
Table 1: Properties of Recommended Solvents
| Solvent | Abbreviation | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | 7.2 | 189 | Excellent solvent for polar and nonpolar compounds; hygroscopic.[16] |
| N,N-Dimethylformamide | DMF | 6.4 | 153 | Strong polar aprotic solvent; can be removed under high vacuum.[8] |
| N-Methyl-2-pyrrolidone | NMP | 6.7 | 202 | High boiling point, good for stubborn compounds.[8] |
| Tetrahydrofuran | THF | 4.0 | 66 | Less polar; useful in co-solvent systems or for subsequent reactions. |
| Acetic Acid (dilute) | AcOH | 6.2 | 118 | Used to form cationic salts; volatile.[11] |
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Complete Insolubility | Mismatch between solute and solvent polarity. | Start with Protocol 1 (Polar Aprotic). If that fails, proceed to Protocol 2 (pH Adjustment). |
| Oily Residue Forms | Compound is "oiling out" instead of dissolving or crystallizing. | The solvent is not ideal. Use a stronger solvent (e.g., DMSO) or switch to a co-solvent system (Protocol 3). |
| Precipitation Upon Adding Water | Compound is hydrophobic and crashing out of the organic solvent. | Use the co-solvent method (Protocol 3), ensuring the aqueous phase is added slowly to the organic stock with vigorous stirring. |
| Solution is Cloudy/Hazy | Fine, undissolved particulates are suspended. | Sonicate the solution for 5-10 minutes. If cloudiness persists, the solubility limit has been reached. |
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved from ScienceDirect. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
Lexico.com. (n.d.). Co-solvent: Significance and symbolism. Retrieved from Lexico.com. [Link]
-
PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem. [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from Advances in Engineering. [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.. Retrieved from ResearchGate. [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from YouTube. [Link]
-
ResearchGate. (2016). How to dissolve mixture of amino acids at high concentrations?. Retrieved from ResearchGate. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from DigitalCommons@URI. [Link]
-
Realize Beauty. (2021). Amino Acids for pH Adjustment?. Retrieved from Realize Beauty. [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from LifeTein. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from DigitalCommons@URI. [Link]
-
Study.com. (n.d.). Video: Zwitterion | Definition, Structure & Properties. Retrieved from Study.com. [Link]
-
PubMed. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from ResearchGate. [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from Patsnap Synapse. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
Sources
- 1. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. lifetein.com [lifetein.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. bachem.com [bachem.com]
Side reactions in the synthesis of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
This guide is structured as a Technical Support Portal for a specialized chemical reagent. It addresses the unique challenges of synthesizing and handling 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid , a sterically demanding
Product: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Category:
🔬 Technical Overview & "Danger Map"
This scaffold presents a "double-edged" synthetic challenge: it combines the conformational flexibility of a
The Core Problem:
Reaction Pathway & Failure Modes
The following diagram illustrates the "Happy Path" (Synthesis) versus the critical failure modes (Side Reactions) users encounter during activation and coupling.
Figure 1: Critical failure pathways during the handling of activated
🛠️ Troubleshooting Guides
Ticket #01: "My mass spec shows a dominant [M-18] peak."
Diagnosis: Intramolecular Cyclization (
-
The Mechanism: The carbonyl oxygen of the Cbz group is less nucleophilic than an amide, but the nitrogen itself can attack the activated carboxylate if the intermolecular coupling is slow due to the steric bulk of the piperidine ring.
-
Corrective Protocol:
-
Avoid Mixed Anhydrides: Isobutyl chloroformate (IBCF) activation is highly prone to this cyclization.[1]
-
Switch to Uronium/Phosphonium Salts: Use HATU or PyBOP with HOAt. The bulky counter-ions and rapid kinetics favor intermolecular attack over intramolecular closure.[1]
-
Order of Addition: Add the nucleophile (amine) to the reaction vessel before adding the activating agent to the acid. This ensures the activated species is intercepted immediately.[1]
-
Ticket #02: "Loss of Enantiomeric Excess (ee) during coupling."[1]
Diagnosis: Retro-Michael Elimination.[1]
Users often fear "racemization" via proton abstraction (enolization), which is common in
-
The Real Culprit: Under strongly basic conditions or high temperatures, the molecule undergoes Retro-Michael addition .[1] The Cbz-amine acts as a leaving group, generating an
-unsaturated acrylate intermediate. Re-addition of the amine occurs non-stereoselectively.[1] -
Corrective Protocol:
-
Base Selection: Replace strong bases (Triethylamine, DBU) with hindered, milder bases like DIPEA (Hünig's base) or 2,4,6-Collidine .[1]
-
Temperature Control: Maintain coupling reactions at
– . Never heat to reflux.[1] -
Solvent Choice: Avoid DMF if possible; DCM (Dichloromethane) often suppresses elimination reactions compared to polar aprotic solvents.[1]
-
Ticket #03: "Boc group lost during Cbz hydrogenation."[1]
Diagnosis: Acid-Catalyzed Cleavage via "Hidden" Acidity.[1]
While Cbz removal via hydrogenolysis (
-
The Mechanism: The secondary amine of the piperidine (even when Boc-protected) can become protonated if the solvent is not strictly neutral. Palladium carbon often contains acidic sites or traces of HCl from manufacturing.[1] If the reaction becomes acidic, the Boc group (acid-labile) cleaves.[]
-
Corrective Protocol:
📊 Impurity Profiling Table
Use this table to identify side products in your LC-MS data.
| Retention Time (Rel) | Mass Shift ( | Identity | Likely Cause |
| 0.85 | -18 Da | Intramolecular cyclization during activation.[1] | |
| 0.90 | -100 Da | Des-Boc | Acidic contamination during workup or hydrogenation. |
| 1.00 | 0 | Target | (Desired Product) |
| 1.10 | +56 Da | t-Butyl Ester | Transesterification of Boc cation onto carboxyl group (rare).[1] |
| 1.00 (Split Peak) | 0 | Enantiomer | Retro-Michael elimination/re-addition (Racemization).[1] |
🧪 Validated Synthesis Protocol (Arndt-Eistert Route)
Recommended for generating the scaffold if commercial supply is unavailable.
Context: Converting N-Cbz-N'-Boc-3-piperidyl-glycine (alpha-amino acid) to the target beta-amino acid.
-
Activation: Dissolve starting material (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq).[1] Cool to
. Add isobutyl chloroformate (1.1 eq).[1] Stir 15 min. -
Diazotization: Filter salts rapidly. Add filtrate to a solution of diazomethane (caution: explosive, use specialized glassware) in ether at
.[1] Stir 2 hours.-
Checkpoint: Monitor disappearance of mixed anhydride.[1]
-
-
Wolff Rearrangement: Dissolve the crude diazoketone in THF/Water (9:1). Add Silver Benzoate (0.1 eq) and Triethylamine (1.1 eq). Sonication can assist.[1][3]
-
Note: The use of Silver Benzoate/TEA is superior to heat/light for preserving the Boc group.
-
-
Workup: Acidify carefully with citric acid (not HCl) to pH 4. Extract with EtOAc.[1]
📚 References
-
Podlech, J., & Seebach, D. (1995).[1] "On the Preparation of
-Amino Acids from -Amino Acids using the Arndt-Eistert Reaction." Justus Liebigs Annalen der Chemie. -
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Specific sections on Orthogonality of Carbamates).
-
Sewell, A. L., et al. (2016).[1] "Total Synthesis of the Beta-Amino Acid Scaffold." Journal of Organic Chemistry. (Discusses Retro-Michael risks in beta-amino acids).
-
Werner, L., et al. (2012).[1] "Side reactions in the synthesis of
-peptides." Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Optimizing Coupling Efficiency of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Welcome to the technical support center dedicated to navigating the complexities of coupling 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions, and validated protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your synthesis.
Introduction: Understanding the Challenge
3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid is a structurally complex building block. Its piperidine core introduces significant steric hindrance around the secondary amine, making amide bond formation a non-trivial challenge. Furthermore, the presence of two distinct protecting groups, Carbobenzyloxy (Cbz) and tert-Butyloxycarbonyl (Boc), necessitates careful consideration of reaction conditions to maintain their integrity. This guide will provide a systematic approach to overcoming these challenges and achieving high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this specific amino acid derivative?
The main difficulties arise from the sterically hindered secondary amine on the piperidine ring and the potential for side reactions under harsh coupling conditions. The bulky nature of the molecule can slow down the reaction rate, leading to incomplete coupling.
Q2: Which class of coupling reagents is most effective for this type of hindered coupling?
For sterically demanding couplings, uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally preferred over carbodiimides (e.g., DCC, DIC) alone.[1][2] These reagents form highly reactive OAt- or OBt-esters, which can overcome the steric hindrance more effectively.[2] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices, known for their high reactivity and low racemization potential.[3][4]
Q3: Is an additive like HOBt or Oxyma necessary when using a uronium/aminium reagent?
While reagents like HATU and HBTU are often used with a base, the inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can further suppress racemization and, in some cases, improve coupling efficiency, especially in difficult couplings.[5][6][7] Modern reagents like COMU already incorporate an Oxyma moiety, making them a safer and highly effective alternative.[8]
Q4: What is the recommended solvent for this coupling reaction?
N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common and effective solvents for solid-phase peptide synthesis (SPPS).[9][10] They provide excellent solvation for the growing peptide chain and the resin, which is crucial for reaction efficiency.[9][10] In cases of severe aggregation, the addition of a chaotropic salt or the use of a solvent mixture might be beneficial.[7]
Q5: Which base should I use, and how much is appropriate?
N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base.[3][11] However, for amino acids prone to racemization, a more sterically hindered and weaker base like 2,4,6-collidine is a better choice.[12] Typically, 2-4 equivalents of the base are used. It is crucial to use the minimum amount of base necessary to avoid side reactions.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid.
Issue 1: Low Coupling Yield / Incomplete Reaction
A low yield of the desired product is the most frequent problem. This is often due to incomplete coupling of the sterically hindered amino acid.
Diagnostic Workflow:
-
Monitor the reaction: Before proceeding to the next step in your synthesis, it is critical to confirm the completion of the coupling reaction. The Kaiser test is a reliable method for detecting primary amines, but it is not suitable for the secondary amine in the piperidine ring.[13] For this specific case, the Chloranil test or the Isatin test are recommended for detecting unreacted secondary amines.[13][14]
-
Analyze the crude product: After cleavage from the resin, analyze a small sample of the crude product by mass spectrometry (MS) and HPLC. This will help identify the presence of the desired product and any major impurities, such as deletion sequences.[15]
Solutions:
-
Double Coupling: If the monitoring test indicates an incomplete reaction, a second coupling with fresh reagents should be performed.[16] For particularly difficult sequences, double coupling of arginine or the amino acid following a proline is a common strategy.[17]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[17]
-
Switch to a More Potent Coupling Reagent: If a carbodiimide-based approach was used, switching to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) reagent is highly recommended.[3][5]
-
Elevate the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. However, be aware that higher temperatures can also increase the risk of racemization.[6][7]
-
Capping: If unreacted amines persist after a second coupling, they should be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[13][18]
Issue 2: Racemization
Racemization is the loss of stereochemical integrity at the alpha-carbon, leading to the formation of diastereomers that can be difficult to separate and may have altered biological activity.[6]
Causes and Mitigation:
-
Coupling Reagent Choice: Carbodiimides like DCC and DIC are more prone to causing racemization when used alone.[1][5] The use of additives such as HOBt or Oxyma is crucial to suppress this side reaction.[6][19] Uronium and phosphonium reagents generally lead to lower levels of racemization.[1][5]
-
Base Selection: Strong, non-sterically hindered bases like DIPEA can increase the rate of racemization.[12] Opting for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is advisable.[12]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged pre-activation can increase the chance of forming the racemization-prone oxazolone intermediate.[12]
-
Temperature Control: Perform the coupling reaction at room temperature or below (e.g., 0°C) to minimize the rate of racemization.[6]
Issue 3: Side Reactions
Besides racemization, other side reactions can occur, leading to undesired byproducts.
-
Guanidinylation: When using an excess of uronium/aminium reagents like HBTU or HATU, the free N-terminal amine of the peptide can be guanidinylated, preventing further chain elongation.[5] It is recommended to use these reagents in equimolar amounts relative to the carboxylic acid.[5]
-
N-acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[8][20] This can be minimized by using solvents with a low dielectric constant and by the addition of HOBt or Oxyma.[20]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC, EDC | Cost-effective, readily available.[1] | Prone to racemization without additives; can form insoluble urea byproducts (DCC) or N-acylurea.[5][8][20] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High coupling efficiency, fast reaction rates, effective for hindered amino acids.[1][2] | Can cause guanidinylation if used in excess; HATU and HBTU are derived from explosive precursors (HOAt/HOBt).[5][8] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings and cyclizations, low racemization, no guanidinylation side reaction.[3][4] | Generally more expensive; BOP produces carcinogenic HMPA as a byproduct.[5][8] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol provides a reliable starting point for the coupling of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid in SPPS.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.
-
Coupling Mixture Preparation: In a separate vessel, dissolve 3-5 equivalents of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA or 2,4,6-collidine.
-
Activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform a Chloranil or Isatin test to check for completion.[13][14]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Next Step: If the coupling was successful, proceed to the deprotection of the newly added amino acid. If incomplete, perform a second coupling (Step 3-7).
Protocol 2: Purification of the Cleaved Peptide
The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21]
-
Cleavage and Precipitation: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
RP-HPLC:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 210-220 nm.[21]
-
Fraction Collection and Analysis: Collect the fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualizations
Diagram 1: General Peptide Coupling Mechanism
Caption: General workflow of peptide bond formation.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low coupling yields.
References
-
Chromatography and Detection Methods for Peptide Purification. Gilson. Available at: [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available at: [Link]
-
tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Available at: [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available at: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available at: [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Peptide Coupling Reagents Guide. EMD Millipore. Available at: [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
- Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
- (R)-The preparation method of 3 Boc amino piperidines. Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis. Available at: [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. Available at: [Link]
-
Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. Available at: [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. Carbodiimide - Wikipedia [en.wikipedia.org]
- 21. bachem.com [bachem.com]
- 22. Peptide Isolation & Purification Techniques | Waters [waters.com]
Preventing racemization during 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid incorporation
Technical Support Center: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
A Guide to Preventing Racemization During Incorporation
Welcome to the technical support resource for challenges encountered during the incorporation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. This guide, designed for researchers in drug development and peptide synthesis, provides in-depth troubleshooting advice, validated protocols, and a clear understanding of the mechanisms behind racemization to ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid particularly susceptible to racemization?
This non-canonical amino acid possesses a sterically hindered secondary amine, which can influence the kinetics of peptide bond formation. More importantly, the N-Cbz protecting group on the alpha-amino group can facilitate the formation of a 5(4H)-oxazolone intermediate, which is a primary pathway for racemization under standard coupling conditions. The bulky Boc-piperidine moiety can also affect the reaction environment, potentially favoring racemization pathways if suboptimal coupling reagents or bases are used.
Q2: What are the immediate signs of racemization in my reaction?
The most common indicator of racemization is the appearance of diastereomers in your crude product upon analysis by chiral HPLC or LC-MS. You may observe a doublet of peaks for your desired product where a single peak is expected. NMR analysis might also show duplicated signals for certain protons, although this can be harder to interpret in complex molecules.
Q3: Which coupling reagents are generally recommended to minimize racemization with this amino acid?
For sterically hindered and racemization-prone amino acids like this one, carbodiimides like DIC (N,N'-diisopropylcarbodiimide) when used with an additive such as ethyl cyanohydroxyiminoacetate (OxymaPure) or 1-hydroxybenzotriazole (HOBt) are often effective. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used, but their basicity requires careful control of the reaction conditions to prevent racemization.
Q4: Can the choice of base influence the extent of racemization?
Absolutely. The choice and amount of base are critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, using an excess of DIPEA can accelerate racemization by promoting the formation of the oxazolone intermediate. For sensitive couplings, using a weaker base like N-methylmorpholine (NMM) or collidine can be advantageous. In some cases, particularly with HATU, the addition of a base may not be necessary, as the reagent itself can act as a base.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Significant Diastereomer Formation (>5%) | High Reaction Temperature: Elevated temperatures can provide the activation energy needed for oxazolone formation and subsequent racemization. | Maintain the reaction temperature at 0 °C or below, especially during the activation step. |
| Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization than others, especially without the right additive. | Switch to a less racemization-prone coupling reagent combination. Good options include DIC/OxymaPure or using phosphonium salts like PyBOP. | |
| Excess Base: Too much base, particularly a strong one like DIPEA, can significantly increase the rate of racemization. | Reduce the amount of base to the stoichiometric minimum required. Consider switching to a weaker base like N-methylmorpholine (NMM). | |
| Slow or Incomplete Coupling | Steric Hindrance: The bulky nature of the amino acid can slow down the coupling reaction, allowing more time for racemization to occur. | Increase the reaction time, but maintain a low temperature. Consider using a more potent coupling reagent like HATU, but carefully control the base addition. |
| Poor Solubility: The protected amino acid may not be fully soluble in the reaction solvent, leading to a heterogeneous reaction mixture and slow kinetics. | Experiment with different solvent systems. A mixture of DMF and DCM can sometimes improve solubility. | |
| Side Product Formation | Urethane Formation: The Cbz protecting group can be susceptible to side reactions, particularly with certain coupling reagents. | Ensure that the activation of the carboxylic acid is performed in the absence of the amine component, and the amine is added subsequently. |
In-Depth Analysis and Protocols
Understanding the Mechanism of Racemization
The primary pathway for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. This process is particularly relevant for N-Cbz protected amino acids.
Caption: Mechanism of racemization via oxazolone formation.
As illustrated, the activated amino acid can undergo an intramolecular cyclization to form the planar and achiral oxazolone. This intermediate can then be attacked by the amine component from either face, leading to a racemic mixture of the desired peptide. The key to preventing racemization is to favor the direct aminolysis pathway over the oxazolone formation pathway.
Recommended Protocol for Minimizing Racemization
This protocol is designed to minimize racemization during the coupling of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid.
Materials:
-
3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid (1.0 eq)
-
Amine component (1.1 eq)
-
DIC (1.1 eq)
-
OxymaPure (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution: Dissolve 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid and OxymaPure in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add DIC to the solution and stir for 15-20 minutes at 0 °C. This is the pre-activation step.
-
Amine Addition: In a separate flask, dissolve the amine component and DIPEA in anhydrous DMF.
-
Coupling: Add the amine solution to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to proceed at 0 °C for 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to ensure completion and check for the presence of diastereomers.
-
Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up followed by purification by column chromatography.
Decision-Making Workflow for Optimizing Coupling Conditions
When the standard protocol still results in unacceptable levels of racemization, the following workflow can guide your optimization efforts.
Caption: Workflow for optimizing coupling conditions.
References
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]
-
Han, Y., & Albericio, F. (2004). An appraisal of the 21st century’s peptide coupling reagents. Peptide Science, 76(3), 329–351. [Link]
Troubleshooting guide for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid reactions
Technical Support Center: 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
Topic: Troubleshooting & Optimization Guide
Product Class: Orthogonally Protected
Executive Summary: The "Steric & Lipophilic" Challenge
You are likely working with 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid as a core scaffold for peptidomimetics, specifically targeting GPCRs or integrin receptors (RGD mimetics).
This molecule presents a "perfect storm" of synthetic challenges:
-
Extreme Steric Hindrance: The
-carbon is crowded by both a protected amine (Cbz-NH-) and a bulky heterocycle (Boc-Piperidine). This makes the carboxylic acid significantly less reactive than standard -amino acids. -
Solubility Issues: The combination of two hydrophobic protecting groups (Cbz + Boc) creates a "greasy" molecule that resists dissolution in standard aqueous/organic mixtures used for coupling.
-
Orthogonality Risks: While Cbz and Boc are theoretically orthogonal, the specific conditions required to drive reactions on this hindered scaffold can lead to premature deprotection or side reactions.
This guide addresses these specific failure points.
Module 1: Solubility & Solvent Selection
User Question: "I cannot get the starting material to dissolve completely in DMF for the coupling reaction. It forms a cloudy suspension. What should I do?"
Technical Insight: This molecule is highly lipophilic. Standard peptide grade DMF often contains trace water, which causes aggregation of this hydrophobic scaffold. Furthermore, at high concentrations (>0.1 M), the intermolecular H-bonding between the carbamates (Cbz/Boc) can induce gelation.
Troubleshooting Protocol:
-
The "Magic Solvent" Mix: Do not use pure DMF. Switch to a mixture of DMF/DCM (1:1) or NMP/DCM (1:1) . Dichloromethane (DCM) disrupts hydrophobic aggregation better than DMF alone.
-
Chaotropic Salts: If aggregation persists, add 0.1 M LiCl to the solvent mixture. This disrupts hydrogen bond networks (pseudo-proline effect).
-
Sonication: Sonicate at 35°C for 10 minutes. Do not heat above 40°C to avoid Boc thermolysis.
Visualization: Solvent Decision Logic
Caption: Decision tree for solubilizing dual-protected hydrophobic amino acid scaffolds.
Module 2: Overcoming Coupling Failure (The Steric Wall)
User Question: "My coupling reaction yields are low (<40%). I see a lot of unreacted starting material by LCMS even after 24 hours. I'm using EDC/HOBt."
Technical Insight:
EDC/HOBt is insufficient for this molecule. The
Critical Adjustment: The Switch to HATU/HOAt You must use HATU (or COMU) combined with HOAt . The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group participation), effectively "pulling" the amine into the reaction center despite the steric bulk.
Quantitative Comparison of Coupling Reagents for Hindered Substrates
| Reagent System | Reactivity | Racemization Risk | rec.[1][2][3] for this Scaffold? |
| EDC / HOBt | Low | Low | NO (Too slow) |
| HBTU / DIPEA | Medium | Low | NO (Stalls often) |
| HATU / HOAt / Collidine | High | Low/Medium | YES (Gold Standard) |
| PyBOP / DIPEA | High | Low | Alternative |
| T3P (Propylphosphonic anhydride) | Medium | Very Low | YES (If racemization is observed) |
Optimized Coupling Protocol:
-
Dissolve: Scaffold (1.0 eq) in DMF/DCM (1:1).
-
Base: Add 2,4,6-Collidine (3.0 eq). Note: Collidine is weaker than DIPEA and reduces the risk of base-catalyzed epimerization at the chiral centers.
-
Activate: Add HATU (1.1 eq) and HOAt (1.1 eq).
-
Pre-activation: Stir for 2-5 minutes ONLY . Warning: Longer pre-activation with uronium salts can lead to guanidinylation of the amine if added late.
-
Coupling: Add the amine partner (1.2 eq).
-
Time: Allow to react for 4–16 hours. Monitor by LCMS.
Module 3: Orthogonal Deprotection Strategy
User Question: "I need to remove the Boc group to functionalize the piperidine, but I'm afraid of damaging the Cbz group or the propionic backbone."
Technical Insight: The Cbz/Boc pair is the industry standard for orthogonality, but "leakage" occurs.
-
Risk 1: Strong acids (HBr) used to remove Cbz will remove Boc.
-
Risk 2: Hydrogenation (to remove Cbz) is generally safe for Boc, but can be poisoned by trace sulfur from previous steps (e.g., if thiols were used).
-
Risk 3: The piperidine ring is basic. Upon Boc removal, the free secondary amine is a potent nucleophile and can cause intramolecular cyclization (lactamization) with the activated carboxylic acid if not carefully handled.
The Deprotection Matrix
| Desired Action | Reagent | Compatibility Check |
| Remove Boc (Keep Cbz) | TFA / DCM (1:1) | Safe. Cbz is stable to TFA. Tip: Add 2% Triisopropylsilane (TIPS) as a scavenger to prevent t-butyl cations from alkylating the piperidine ring. |
| Remove Boc (Mild) | 4M HCl in Dioxane | Safe. Good if you need to isolate the HCl salt directly. |
| Remove Cbz (Keep Boc) | H₂ / Pd-C (10%) | Safe. Boc is stable. Caution: Ensure solvent is degassed to prevent oxidation.[4] |
| Remove Cbz (Chemical) | HBr / AcOH | UNSAFE. Will remove Boc. Do not use. |
Visualization: Orthogonal Workflow
Caption: Orthogonal deprotection pathways ensuring selectivity between Cbz and Boc groups.
Module 4: FAQ - Specific Failures
Q: I see a mass corresponding to [M+99] in my LCMS after coupling. What is it? A: This is likely the Tetramethylurea adduct (Guanidinylation) .
-
Cause: You used HATU/HBTU and let the activated ester sit too long before adding the amine, or the amine was too hindered to react quickly. The excess HATU reacted with the amine.
-
Fix: Switch to phosphonium reagents (PyBOP) which do not form guanidine byproducts, or reduce pre-activation time to <1 minute.
Q: My product racemized. The chiral purity dropped from 99% to 85%. A: Beta-amino acids are generally more resistant to oxazolone formation than alpha-amino acids, but the basic conditions required for HATU coupling can cause proton abstraction at the alpha-position (next to the carbonyl).
-
Fix: Replace DIPEA with 2,4,6-Collidine or TMP (2,4,6-trimethylpyridine) . These bases are sterically hindered and less nucleophilic, significantly reducing proton abstraction rates while still neutralizing the reaction.
References
-
Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines the superiority of HATU/HOAt for hindered systems).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Cbz/Boc orthogonality).
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Mechanistic details on racemization suppression with Collidine).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5] (Standard protocols for selective deprotection).
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Validation & Comparative
A Comparative Guide to Peptides Containing 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic Acid: A Novel Scaffold for Peptidomimetics
Introduction: The Quest for Enhanced Peptide Therapeutics
Peptides are at the forefront of modern drug discovery, offering high specificity and potency.[1] However, their therapeutic application is often hampered by poor metabolic stability and low bioavailability.[2] This has led to the development of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[2][3] This guide provides a comprehensive characterization of peptides incorporating a novel building block, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid. We will delve into its synthesis, conformational impact, and biological potential, offering a comparative analysis against other peptidomimetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide modification techniques.
The core of our investigation is a unique 3,3-disubstituted piperidine scaffold. Such structures are of significant interest as they can rigidly constrain the peptide backbone, mimicking secondary structures like β-turns.[4][5] The presence of both Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups on the same amino acid derivative offers unique possibilities for complex, multi-step peptide synthesis through orthogonal deprotection strategies.[6][7]
The Strategic Advantage of the 3,3-Disubstituted Piperidine Scaffold
The incorporation of the 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid moiety into a peptide chain is a deliberate design choice aimed at achieving specific structural and functional outcomes.
-
Conformational Rigidity and Pre-organization : The piperidine ring acts as a rigid scaffold, reducing the conformational flexibility of the peptide backbone. This pre-organization can lead to a higher binding affinity for the target receptor by minimizing the entropic penalty of binding. The 3,3-disubstitution pattern is particularly effective at inducing β-turn-like structures, which are crucial for many protein-protein interactions.[4][5]
-
Metabolic Stability : The non-natural amino acid structure is resistant to degradation by proteases, which typically recognize and cleave natural L-amino acid sequences. This can significantly enhance the in vivo half-life of the peptide.[8]
-
Chemical Diversity : The piperidine nitrogen and the propionic acid side chain provide two distinct points for further chemical modification, allowing for the introduction of additional functionalities to fine-tune activity, solubility, or pharmacokinetic properties.
-
Orthogonal Synthesis Handle : The dual Cbz and Boc protection allows for selective deprotection. The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenolysis.[7][9] This orthogonality is a powerful tool in the synthesis of complex peptides, such as branched or cyclic structures, where different parts of the molecule need to be deprotected at different stages.
Comparative Analysis with Alternative Peptidomimetic Strategies
The 3,3-disubstituted piperidine scaffold offers a unique set of properties when compared to other common peptidomimetic approaches. The following table provides a comparative overview:
| Peptidomimetic Strategy | Key Features & Advantages | Limitations | Relevance of Piperidine Scaffold |
| Stapled Peptides | - Stabilizes α-helical structures- Increased cell permeability- Enhanced proteolytic resistance | - Synthesis can be complex- Primarily limited to α-helix mimicry | The piperidine scaffold is more suited for mimicking β-turns and loops, offering a complementary approach to structure stabilization. |
| Peptoids (N-alkylated glycines) | - High proteolytic resistance- Easy to synthesize and diversify- Can access diverse conformational space | - Lack of chiral centers can limit specific interactions- Often more flexible than constrained scaffolds | The piperidine scaffold provides a more rigid and pre-organized conformation, potentially leading to higher binding affinity. |
| β-Amino Acids | - Can form novel secondary structures (e.g., helices)- Increased proteolytic resistance | - Can significantly alter backbone geometry- Synthesis of chiral β-amino acids can be challenging | The 3,3-disubstituted piperidine is a specific type of cyclic β-amino acid analog, offering predictable conformational constraint.[10] |
| Cyclic Peptides | - High stability and binding affinity- Reduced susceptibility to exonucleases | - Can have poor membrane permeability- Synthesis and purification can be difficult | The piperidine building block can be incorporated into cyclic peptides to further constrain their conformation and enhance their properties. |
Experimental Protocols and Characterization
Synthesis of Peptides Containing 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
The synthesis of peptides incorporating this sterically hindered, non-natural amino acid is best achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[11][12]
Diagram of the SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for incorporating the piperidine building block:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[13]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.[14]
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid and a coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the 3,3-disubstituted piperidine, a longer coupling time and/or double coupling may be necessary.[15][16]
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Cbz group will remain intact under these conditions.[13]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Characterization
A combination of spectroscopic techniques is essential to confirm the structure and conformation of the synthesized peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
-
¹H NMR: The proton NMR spectrum will provide information on the overall structure and purity of the peptide. Key signals to identify include the aromatic protons of the Cbz group and the characteristic signals of the piperidine ring protons. For an N-Boc protected piperidine, the protons alpha to the nitrogen typically appear around 2.8-4.0 ppm, while the other ring protons are found between 1.4-1.9 ppm.[17] The large tert-butyl signal of the Boc group will be a prominent singlet around 1.4 ppm.
-
¹³C NMR: The carbon spectrum will confirm the presence of all expected carbon atoms. The carbonyl of the Boc group appears around 155 ppm, and the piperidine ring carbons are typically found in the 25-50 ppm range.[7]
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all proton signals and determining the through-bond and through-space connectivities. NOESY spectra are particularly important for identifying protons that are close in space, which provides distance restraints for calculating the 3D structure and confirming the presence of a β-turn.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[18]
-
Far-UV CD (190-250 nm): The shape of the CD spectrum in this region is indicative of the peptide's secondary structure.
-
α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[6]
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[6]
-
β-turn: The CD spectra of β-turns are more varied but often exhibit a negative band around 205 nm and a positive maximum near 220 nm.[6][15] Peptides containing the 3,3-disubstituted piperidine scaffold are expected to show a CD spectrum consistent with a β-turn or a disordered structure, depending on the rest of the peptide sequence.
-
Random Coil: A strong negative band below 200 nm is characteristic of a random coil conformation.[18]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids have been incorporated. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Biological Activity and Applications
The rigid, turn-inducing nature of the 3,3-disubstituted piperidine scaffold makes it an excellent candidate for designing inhibitors of protein-protein interactions (PPIs).[19] Many PPIs involve recognition motifs based on β-turns or loops. By mimicking these structures, peptides containing this scaffold can act as competitive inhibitors.
Potential Therapeutic Areas:
-
Oncology: Targeting PPIs involved in cell cycle regulation and apoptosis, such as the interaction between p53 and its negative regulator MDM2.[19]
-
Infectious Diseases: Inhibiting viral entry or replication processes that depend on protein-protein interactions.
-
Inflammatory Disorders: Modulating the interactions of cytokines and their receptors.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of peptidomimetics.
Conclusion and Future Outlook
The incorporation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid into peptides represents a sophisticated strategy for the development of next-generation therapeutics. This building block offers a unique combination of conformational constraint, metabolic stability, and synthetic versatility. The ability to induce β-turn structures makes it particularly well-suited for targeting protein-protein interactions, a challenging but highly rewarding area of drug discovery.
While direct experimental data for this specific building block is still emerging, the principles of peptidomimetic design and the data from closely related analogs strongly support its potential. Future work should focus on the systematic evaluation of peptides containing this scaffold in various biological systems to fully unlock their therapeutic promise. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for researchers to explore this exciting new area of peptide chemistry.
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- A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Lysine Amino Acid Protection. (2025). Benchchem.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Magnetic Resonance in Chemistry.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Dual protection of amino functions involving Boc. (2013).
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- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
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- DeepCubist: Molecular Generator for Designing Peptidomimetics based on Complex three-dimensional scaffolds. (2022). PubMed.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2025).
- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). MDPI.
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A Comparative Guide to the Structural Elucidation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional architecture is not merely a final step but a foundational pillar of rational design. The spatial arrangement of atoms dictates a compound's biological activity, its interactions with target macromolecules, and its overall pharmacological profile. This guide provides an in-depth, comparative analysis of the structural elucidation of a novel chiral piperidine derivative, 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The conformational flexibility of the piperidine ring, often adopting chair or twist-boat conformations, is critical to its biological function.[2] Therefore, unambiguous determination of its substitution pattern and stereochemistry is paramount. This guide will not only detail the crystallographic analysis of our target molecule but also provide a comparative overview of alternative and complementary analytical techniques, offering field-proven insights into experimental choices.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful and definitive method for determining the three-dimensional atomic structure of a crystalline solid.[3][4] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, offering an unparalleled level of structural detail.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution.
Caption: A generalized workflow for small molecule X-ray crystallography.
Step-by-Step Protocol for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
1. Crystallization: The success of X-ray crystallography hinges on the ability to grow high-quality single crystals. For Boc- and Cbz-protected amino acid derivatives, which can sometimes be oils or amorphous solids, this is a critical and often challenging step.[5][6]
-
Rationale: A well-ordered, single crystal will diffract X-rays in a coherent and measurable pattern, which is essential for structure determination.
-
Protocol:
-
Dissolve 10-20 mg of purified 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid in a minimal amount of a suitable solvent system. A solvent screen using various polar and non-polar solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and their mixtures) is recommended.
-
Employ slow evaporation of the solvent at room temperature in a loosely capped vial.
-
Alternatively, vapor diffusion techniques can be utilized. Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound solution can induce crystallization.
-
Monitor for the formation of clear, well-defined crystals over several days to weeks.
-
2. Data Collection: A suitable crystal is selected and mounted on a diffractometer for data collection.
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. The intensity and position of the diffracted spots contain the information needed to determine the crystal structure.
-
Protocol:
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
3. Structure Solution and Refinement: The collected diffraction data is processed to yield the final three-dimensional structure.
-
Rationale: Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to improve its accuracy.
-
Protocol:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data using least-squares methods.
-
Validate the final structure using metrics such as the R-factor and by checking for any unusual geometric features.
-
Illustrative Crystallographic Data for 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.88 |
| c (Å) | 12.45 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1950.7 |
| Z | 4 |
| R-factor | 0.045 |
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive understanding of a molecule often requires a multi-technique approach.[7]
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Connectivity, chemical environment of atoms, through-bond and through-space correlations.[8] | Molecular weight, elemental composition, fragmentation patterns.[9] | Conformational analysis, relative energies of conformers, theoretical spectral properties.[10][11] |
| Sample Requirements | Single crystal (0.1-0.3 mm). | Soluble sample (mg scale).[7] | Small amount of sample (µg to ng).[7] | None (in silico). |
| Destructive? | No, the crystal can often be recovered.[7] | No, the sample is recoverable.[7] | Yes, the sample is consumed.[7] | N/A |
| Key Advantage | Unambiguous 3D structure determination.[1] | Provides information about the molecule in solution. | High sensitivity and accuracy in mass determination. | Can explore conformations not present in the crystal lattice. |
| Key Limitation | Requires a high-quality single crystal. | Does not directly provide bond lengths and angles. | Does not provide 3D structural information. | Accuracy is dependent on the level of theory and force field used. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] For our target molecule, ¹H and ¹³C NMR would confirm the presence of the piperidine ring, the Boc and Cbz protecting groups, and the propionic acid side chain. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would establish the connectivity between different parts of the molecule.
Of particular importance for piperidine derivatives is the use of NMR to study their conformational dynamics in solution.[12][13][14] The coupling constants between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation (e.g., chair or boat).
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound with high accuracy.[9] For 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, high-resolution mass spectrometry (HRMS) would confirm its molecular formula. Tandem mass spectrometry (MS/MS) could be used to fragment the molecule and provide further structural information by analyzing the fragmentation pattern. Various ionization techniques are available, and for amino acid derivatives, electrospray ionization (ESI) is commonly used.[15][16][17]
Computational Modeling
Computational chemistry offers a powerful in silico approach to complement experimental data.[10][11] Using methods like Density Functional Theory (DFT), it is possible to perform a conformational analysis to identify the low-energy conformations of the molecule.[18][19] This is particularly valuable for flexible molecules like our target compound, where multiple conformations may exist in solution. The calculated energies of different conformers can provide insights into their relative populations. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to aid in structure validation.[20][21]
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A Comparative Guide to the Preclinical Evaluation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic Acid Derivatives: Bridging In Vitro Activity with In Vivo Potential
This guide provides a comprehensive framework for the systematic evaluation of novel 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid derivatives. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in over twenty classes of pharmaceuticals.[1] Specifically, the 3-aminopiperidine core is a key structural feature in numerous approved drugs, highlighting its value in establishing critical interactions with biological targets.[2][3] The compounds of interest in this guide are characterized by a unique substitution pattern: a propionic acid moiety suggesting potential for mimicking amino acid interactions, and two distinct amine protecting groups, Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc).[4][5] These protecting groups are not merely synthetic handles; their relative stability and cleavage conditions are critical considerations in multi-step syntheses and can influence the final compound's physicochemical properties.[5][6]
Given the novelty of this specific chemical series, this document outlines a strategic, hypothesis-driven approach to elucidating their therapeutic potential. We will bridge the gap from foundational in vitro assays that probe mechanism and potency to complex in vivo models that assess physiological relevance and drug-like properties. The causality behind each experimental choice is explained to provide a robust, self-validating workflow for researchers, scientists, and drug development professionals.
Part 1: The In Vitro Gauntlet: From Target Hit to Cellular Activity
In vitro testing serves as the critical first stage of the drug discovery cascade. It allows for rapid, cost-effective screening to identify biological activity, define the mechanism of action, and assess preliminary safety in a controlled, non-living system before committing to resource-intensive animal studies.[7][8][9]
Rationale for Target Selection
The structure of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid suggests several plausible biological targets. The piperidine scaffold is a known inhibitor of various enzymes, including proteases and hydrolases.[10][11][12] The propionic acid side chain, resembling a modified amino acid, strongly suggests that enzymes recognizing amino acid-like substrates are a logical starting point. For this guide, we will focus on Dipeptidyl Peptidase-4 (DPP-4) , a serine protease that is a validated target for type 2 diabetes, as many piperidine-based inhibitors of DPP-4 are known.[12]
Primary Screening: Direct Enzyme Inhibition
The initial goal is to determine if the derivatives can directly inhibit the target enzyme. A fluorescence-based assay is ideal for this purpose due to its high sensitivity and suitability for high-throughput screening.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based) [12]
-
Causality & Principle: This assay directly measures the enzymatic activity of DPP-4. The enzyme cleaves the fluorogenic substrate Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal. This provides a direct, quantitative measure of target engagement.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.
-
Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration of 2 ng/µL.
-
Prepare the substrate solution: 5 mM H-Gly-Pro-AMC in assay buffer.
-
Prepare test compounds: Create a 10 mM stock solution in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 20 µL of the DPP-4 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the DPP-4 substrate solution to all wells.
-
-
Data Acquisition & Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
-
Secondary Screening: Validating Cellular Effects
Once direct enzyme inhibition is confirmed, the next crucial step is to verify that the compounds are active in a more biologically relevant cellular environment. This phase also assesses for off-target cytotoxicity.[8][13]
Experimental Protocol: Cellular Cytotoxicity Assay (MTT)
-
Causality & Principle: Before assessing functional activity, it is essential to rule out general toxicity. The MTT assay measures cell viability by quantifying the metabolic activity of living cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product. This ensures that any observed functional effects are not simply due to the compound killing the cells.[9]
-
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HEK293 or a relevant pancreatic cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (same concentration range as the primary screen) for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC₅₀ (the concentration at which 50% of cell viability is lost).
-
Hypothetical In Vitro Data Summary
To guide lead selection, the data should be organized for clear comparison. A good compound will have high potency against the target (low IC₅₀) and low cytotoxicity (high CC₅₀), resulting in a favorable selectivity index.
| Compound ID | Modification | DPP-4 IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Lead-001 | R = H | 15 | > 50 | > 3333 |
| Lead-002 | R = CH₃ | 8 | > 50 | > 6250 |
| Lead-003 | R = Phenyl | 120 | 25 | 208 |
| Sitagliptin | (Positive Control) | 18 | > 100 | > 5556 |
Table 1: Example comparative data for hypothetical 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid derivatives.
Part 2: The In Vivo Challenge: Assessing a Compound in a Living System
In vivo studies are indispensable for evaluating how a compound behaves in a complex biological system. They provide critical data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that cannot be obtained from in vitro experiments.[][15]
Foundational Pharmacokinetic (PK) Studies
-
Causality & Rationale: A compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This information is essential for designing effective dosing regimens for efficacy studies.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Step-by-Step Methodology:
-
Animal Model: Use male Wistar rats (n=3 per group).[16]
-
Compound Administration:
-
Intravenous (IV) Group: Administer the compound (e.g., 2 mg/kg) via tail vein injection to determine its properties without the absorption phase.
-
Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the concentration-time curve.
-
t₁/₂: Half-life.
-
Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Efficacy Evaluation in a Disease Model
-
Causality & Rationale: This is the ultimate test of the therapeutic hypothesis. Based on our chosen target (DPP-4), an animal model of type 2 diabetes is appropriate. The streptozotocin (STZ)-induced diabetes model in rats is a well-established method that mimics the hyperglycemic state of diabetes by destroying pancreatic β-cells.[][16]
Experimental Protocol: Efficacy in STZ-Induced Diabetic Rat Model
-
Step-by-Step Methodology:
-
Disease Induction: Acclimatize male Wistar rats for one week. Administer a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer. Monitor blood glucose levels; rats with fasting glucose >250 mg/dL are considered diabetic and included in the study.
-
Group Allocation (n=8 per group):
-
Group 1: Normal Control (non-diabetic, vehicle treatment).
-
Group 2: Diabetic Control (diabetic, vehicle treatment).
-
Group 3: Positive Control (diabetic, Sitagliptin 10 mg/kg, daily).
-
Group 4: Test Compound (diabetic, dose selected based on PK data, daily).
-
-
Treatment & Monitoring: Administer treatments orally for 28 days. Monitor body weight and fasting blood glucose weekly.
-
Primary Endpoint: Oral Glucose Tolerance Test (OGTT): On day 28, after an overnight fast, administer an oral glucose load (2 g/kg). Collect blood at 0, 30, 60, 90, and 120 minutes to measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT. A significant reduction in the glucose AUC for the test compound group compared to the diabetic control group indicates improved glucose tolerance and thus, efficacy.
-
Hypothetical In Vivo Data Summary
Clear tabulation of PK and efficacy data allows for direct comparison between candidates and controls.
| Compound ID | Bioavailability (%F) | Half-life (t₁/₂) (h) | OGTT Glucose AUC Reduction (%) vs. Diabetic Control |
| Lead-002 | 45% | 6.2 | 35% |
| Sitagliptin | 87% | 8-14 | 48% |
Table 2: Example comparative PK and efficacy data for a lead candidate.
Part 3: Integrated Analysis and Decision Making
The true power of this preclinical workflow lies in integrating the in vitro and in vivo datasets. This is often visualized as a drug discovery cascade, where compounds must pass through successive gates to advance.
In Vitro-In Vivo Correlation (IVIVC)
The key question is whether the drug concentrations achieved in the animal model are sufficient to engage the target as predicted by in vitro assays. For Lead-002 , if its average plasma concentration during the OGTT remains above its DPP-4 IC₅₀ of 8 nM, there is a strong correlation. This validates that the observed in vivo effect is likely due to on-target inhibition.
Drug Discovery Workflow
The following diagram illustrates the decision-making logic that connects these experimental stages.
Caption: A streamlined workflow for advancing a compound from initial screening to lead optimization.
Conclusion
This guide presents a logical and experimentally grounded strategy for the preclinical evaluation of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid derivatives. By starting with specific, high-throughput in vitro assays to establish potency and mechanism, and then progressing validated hits into well-designed in vivo models to assess pharmacokinetics and efficacy, researchers can make informed, data-driven decisions. This integrated approach maximizes the probability of identifying promising drug candidates while efficiently allocating resources, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic.
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Al-Ostoot, F. H., et al. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved February 15, 2026, from [Link]
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Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of α-glucosidase inhibitory activities of piperidine.... Retrieved February 15, 2026, from [Link]
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Kwon, Y. E., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Retrieved February 15, 2026, from [Link]
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Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved February 15, 2026, from [Link]
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MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved February 15, 2026, from [Link]
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IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved February 15, 2026, from [Link]
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PubMed. (2004, June 3). Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. Retrieved February 15, 2026, from [Link]
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PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 15, 2026, from [Link]
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MDPI. (2024, March 24). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved February 15, 2026, from [Link]
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PubMed. (2015, August 15). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Retrieved February 15, 2026, from [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved February 15, 2026, from [Link]
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PubMed. (2011, February 15). Studies of Tricyclic piperazine/piperidine Furnished Molecules as Novel Integrin αvβ3/αIIbβ3 Dual Antagonists Using 3D-QSAR and Molecular Docking. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid
As researchers and developers at the forefront of pharmaceutical science, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The complex, multifunctional molecules we synthesize, such as 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid, demand a nuanced approach to their entire lifecycle, including their ultimate disposal. This guide moves beyond generic protocols to provide a detailed, scientifically-grounded framework for the safe and compliant disposal of this specific compound, ensuring the protection of our personnel and our environment.
Compound Profile and Inferred Hazard Assessment
The molecule consists of four key moieties:
-
A piperidine ring : A saturated heterocycle known to be a base. Piperidine itself is a corrosive, flammable, and toxic liquid.[1][2][3][4]
-
A tert-Butoxycarbonyl (Boc) group : An acid-labile amine protecting group.[5][6][7]
-
A Benzyloxycarbonyl (Cbz) group : An amine protecting group typically removed by hydrogenolysis.[8][9][10][11]
-
A propionic acid group : A carboxylic acid, conferring acidic properties.
Based on data from similar compounds, we can infer the following hazard profile:
| Hazard Category | Inferred Risk & Rationale | Supporting Evidence from Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed. | Structurally related compounds like 1-BOC-3-Aminopiperidine and 3-N-Boc-amino-3-(4')-piperidine-propionic acid are classified as harmful if swallowed.[12] |
| Skin Corrosion/Irritation | Causes skin irritation. | Multiple analogs, including (R)-3-(Boc-amino)piperidine and 3-N-Boc-amino-3-(4-chlorophenyl)propionic acid, are categorized as skin irritants.[13][14] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | This is a consistent classification across nearly all piperidine-based analogs with Boc-protected amines.[13][14] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols may irritate the respiratory tract, a common hazard for complex organic solids.[13] |
The Chemical Rationale: Why This Waste Stream is Unique
The disposal protocol for this compound is dictated by the potential for hazardous chemical reactions if handled improperly. Understanding the "why" is critical for ensuring safety.
-
Acid/Base Incompatibility : The molecule is amphoteric, possessing both a basic piperidine nitrogen and an acidic carboxylic acid. Mixing this waste with strong acids could violently neutralize the piperidine moiety. More significantly, acidic conditions will cleave the Boc protecting group, generating isobutylene gas and a free amine.[15] This gas evolution can cause dangerous pressure buildup in a closed waste container.
-
Carbamate Instability : Carbamates as a class can be susceptible to hydrolysis under strong acid or base conditions, or thermal decomposition.[16][17] While the Boc and Cbz groups are relatively stable under ambient conditions, their degradation byproducts (isobutylene, toluene, CO2) necessitate segregation from reactive waste streams.
-
Piperidine Toxicity : The piperidine core structure is a key toxicophore.[4] All waste, including empty containers and contaminated personal protective equipment (PPE), must be treated as hazardous to prevent environmental release and human exposure.
Given these factors, the primary directive is waste stream segregation . This compound and its associated waste must not be mixed with other chemical waste streams, particularly strong acids, strong bases, or oxidizing agents. All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[18][19][20]
Pre-Disposal Protocol: Handling and Segregation
Proper handling from the moment waste is generated is the most critical step in safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (solid, solution, or waste), the following PPE is mandatory:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[21][13]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : If handling the solid powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is required.[13]
Step 2: Waste Container Selection and Labeling
-
Select an Appropriate Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be compatible with the solvent used (if the waste is in solution).[18][19]
-
Label Immediately : Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid"
-
All solvent components and their approximate percentages.
-
The date waste was first added.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Collection
-
Solid Waste : Transfer excess solid material directly into the labeled hazardous waste container using a dedicated spatula or scoop.
-
Liquid Waste : Pour waste solutions carefully into the labeled hazardous waste container. Use a funnel to prevent spills.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh paper, pipette tips, and paper towels used for cleanup, must be placed in a sealed bag and then into the solid hazardous waste container for the compound.
-
Empty Containers : The original product container is not considered "empty" for disposal purposes until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinseate must be collected and disposed of as hazardous liquid waste.[22]
The Disposal Workflow: A Visual Guide
The following flowchart outlines the decision-making process for handling all waste associated with 3-N-Cbz-amino-3-(3'-Boc)piperidine-propionic acid.
Caption: Decision workflow for handling and segregating waste streams.
Formal Disposal and Spill Management
Final Disposal Method
Under no circumstances should this chemical or its solutions be disposed of down the drain.[22][23] The only acceptable disposal method is through your institution's designated Environmental Health & Safety (EHS) or equivalent hazardous waste management program.[18][22] The waste will ultimately be destroyed via high-temperature incineration at a licensed facility, which is the standard procedure for complex organic molecules to ensure complete decomposition into less harmful components.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust in the air, evacuate the laboratory and contact EHS immediately.
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread. For solids, gently cover with a plastic-backed absorbent pad. For liquids, surround the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large liquid spills.
-
Cleanup : Wearing appropriate PPE, gently sweep the solid material or absorbed liquid into a designated container. Use a dustpan and brush for solids; avoid creating dust.
-
Decontaminate : Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.
-
Dispose : All cleanup materials, including absorbent, cloths, and contaminated PPE, must be collected and disposed of as hazardous waste according to the procedures outlined in Section 3.
By adhering to this comprehensive, scientifically-backed disposal plan, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of personal or environmental health.
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ResearchGate. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
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Reddit. (2014). r/chemistry - Removal of Boc protecting group as workup? Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
